4-Methoxyacridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3295-61-2 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-methoxyacridine |
InChI |
InChI=1S/C14H11NO/c1-16-13-8-4-6-11-9-10-5-2-3-7-12(10)15-14(11)13/h2-9H,1H3 |
InChI Key |
BPVTYXRNFNUPSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the core reaction mechanism, provides structured experimental protocols, and presents quantitative data for each step of the synthesis.
Introduction
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimalarial, and antibacterial properties. The planar tricyclic structure of the acridine core allows for intercalation into DNA and interaction with various enzymes, making it a privileged scaffold in drug discovery. The 4-methoxy-substituted acridine, in particular, is a valuable analogue for structure-activity relationship (SAR) studies, where the methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability.
This guide focuses on a reliable and well-established multi-step synthesis of this compound, commencing from readily available starting materials. The synthesis involves an initial Ullmann condensation to construct the diarylamine intermediate, followed by an acid-catalyzed cyclization to form the acridone core, and a final reduction to yield the target this compound.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process as illustrated below. This pathway provides a logical and efficient route to the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Detailed Reaction Mechanisms and Experimental Protocols
This section provides a detailed breakdown of each synthetic step, including the underlying reaction mechanism and a comprehensive experimental protocol.
Step 1: Ullmann Condensation for the Synthesis of N-(3-methoxyphenyl)anthranilic Acid
The first step involves the copper-catalyzed N-arylation of m-anisidine with 2-chlorobenzoic acid, a classic example of the Ullmann condensation. This reaction forms the crucial C-N bond that constitutes the backbone of the acridine scaffold.
Mechanism:
The precise mechanism of the Ullmann condensation is complex and can vary depending on the reaction conditions. However, a generally accepted pathway involves the formation of a copper(I) salt of the amine, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.
Caption: Generalized mechanism of the Ullmann condensation.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), m-anisidine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 140-160 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure N-(3-methoxyphenyl)anthranilic acid.
Step 2: Cyclization to 4-Methoxyacridone
The second step is an intramolecular electrophilic aromatic substitution reaction, where the N-(3-methoxyphenyl)anthranilic acid is cyclized to form the corresponding acridone. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common and effective choice.
Mechanism:
The carboxylic acid is first protonated by the strong acid catalyst, which then undergoes dehydration to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of the anisole moiety in an intramolecular Friedel-Crafts-type acylation. A final deprotonation step re-aromatizes the ring and yields the stable acridone product.
Caption: Mechanism of the acid-catalyzed cyclization to form 4-methoxyacridone.
Experimental Protocol:
-
Place N-(3-methoxyphenyl)anthranilic acid (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).
-
Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with a large amount of water until the washings are neutral.
-
The crude product is then washed with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by another water wash.
-
Dry the solid and recrystallize from a suitable solvent like ethanol or glacial acetic acid to afford pure 4-methoxyacridone.
Step 3: Reduction of 4-Methoxyacridone to this compound
The final step in the synthesis is the reduction of the carbonyl group of the acridone to a methylene group, yielding the target this compound. This transformation can be achieved using several methods, with the Clemmensen and Wolff-Kishner reductions being the most common.
Mechanism (Clemmensen Reduction):
The Clemmensen reduction involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The exact mechanism is not fully understood but is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-bound intermediates that are subsequently protonated and reduced to the alkane.
Caption: Simplified mechanism of the Clemmensen reduction.
Experimental Protocol (Clemmensen Reduction):
-
Prepare zinc amalgam by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, 4-methoxyacridone (1 equivalent), concentrated hydrochloric acid, and a co-solvent such as toluene or ethanol.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reaction.
-
After cooling, decant the liquid from the remaining zinc amalgam.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent like dichloromethane or chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Alternative Reduction: Wolff-Kishner Reduction
For substrates that are sensitive to strong acids, the Wolff-Kishner reduction provides an alternative under basic conditions. This reaction involves the formation of a hydrazone intermediate, which is then deprotonated and heated to eliminate nitrogen gas, forming a carbanion that is subsequently protonated.
Experimental Protocol (Wolff-Kishner Reduction):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacridone (1 equivalent) in a high-boiling solvent such as diethylene glycol.
-
Add hydrazine hydrate (5-10 equivalents) and potassium hydroxide (4-8 equivalents).
-
Heat the mixture to 120-140 °C for 1-2 hours to form the hydrazone.
-
Then, increase the temperature to 190-210 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this temperature for 3-5 hours.
-
Cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for each step in the synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ullmann Condensation | 2-Chlorobenzoic acid, m-Anisidine, K₂CO₃, CuI | DMF | 140-160 | 12-24 | 60-75 |
| 2 | Cyclization | N-(3-methoxyphenyl)anthranilic acid, PPA | - | 120-140 | 2-4 | 70-85 |
| 3a | Clemmensen Reduction | 4-Methoxyacridone, Zn(Hg), HCl | Toluene/Ethanol | Reflux | 8-12 | 50-65 |
| 3b | Wolff-Kishner Reduction | 4-Methoxyacridone, NH₂NH₂·H₂O, KOH | Diethylene glycol | 190-210 | 3-5 | 60-75 |
Conclusion
This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound. The described three-step sequence, involving an Ullmann condensation, an acid-catalyzed cyclization, and a final reduction, represents a robust and adaptable methodology for obtaining this important acridine derivative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and exploration of novel acridine-based compounds. Careful execution of these procedures should allow for the successful and efficient synthesis of this compound for further scientific investigation.
Spectroscopic Profile of 4-Methoxyacridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of acridine derivatives.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₄H₁₁NO. The spectroscopic data presented below has been compiled from various sources and is summarized for clarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental data for this compound was not available in the performed searches. Data for related methoxy-substituted aromatic compounds and acridine derivatives suggest the expected chemical shift ranges.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic rings, ether linkage, and C-N bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | C-H stretch (methoxy group) |
| ~1620, ~1580, ~1500 | Medium to Strong | C=C aromatic ring stretching |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
| ~1340 | Medium | C-N stretching |
Note: This is a predicted spectrum based on the functional groups present in this compound. Phenyl alkyl ethers typically show two strong absorbances for C–O stretching at approximately 1050 and 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results | Molecular Ion [M]⁺ | |
| Data not available in search results | Fragment ions |
Note: The molecular weight of the related compound 4-methoxyacridin-9(10H)-one is 225.24 g/mol .[1] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its exact mass, with fragmentation patterns characteristic of acridine and methoxy-substituted aromatic compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard procedures for the analysis of acridine derivatives and related organic compounds.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the coupling patterns (multiplicities) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of protons.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed band positions (in cm⁻¹) with known vibrational frequencies of functional groups to confirm the structure of this compound. Pay particular attention to the regions for aromatic C-H, C=C, C-O, and C-N vibrations.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer, is used.
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize, forming a molecular ion (M⁺), and to fragment into smaller charged species.
-
The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern. The fragmentation of heterocyclic compounds can be complex, but characteristic losses of small molecules or radicals can provide structural information. For this compound, expect fragments corresponding to the loss of a methyl group (•CH₃) or a methoxy group (•OCH₃) from the molecular ion.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
The Ascendant Therapeutic Potential of 4-Methoxyacridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acridine scaffold, a nitrogen-containing heterocyclic ring system, has long been a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, those bearing a methoxy group at the 4-position are emerging as a particularly promising class of compounds with potent biological activities. This technical guide provides a comprehensive overview of the current state of research into 4-methoxyacridine derivatives, with a focus on their anticancer and antimicrobial properties. This document consolidates key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and workflows to serve as an in-depth resource for the scientific community.
Anticancer Activity of Methoxy-Substituted Acridine Derivatives
Derivatives of acridine substituted with methoxy groups have demonstrated significant cytotoxic effects against a range of cancer cell lines. The positioning and number of these methoxy groups play a crucial role in their anticancer efficacy. The primary mechanism of action for many of these compounds involves the inhibition of topoisomerases, enzymes vital for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these derivatives induce lethal double-strand breaks in cancer cells, leading to apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various methoxy-substituted acridine and related quinoline/quinazoline derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9-amino-6-chloro-2-methoxyacridine (ACMA) | K562 (chronic myelogenous leukemia) | 22 | [1] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (colon carcinoma) | 5.64 ± 0.68 | [2] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (liver carcinoma) | 23.18 ± 0.45 | [2] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | Primary human gallbladder cancer cells | 8.50 ± 1.44 | [2] |
| 2-chloro-4-anilinoquinazoline derivative (14g) | K-562 (leukemia) | 0.622 | [3] |
| 2-chloro-4-anilinoquinazoline derivative (14g) | RPMI-8226 (leukemia) | <1.81 | [3] |
| 2-chloro-4-anilinoquinazoline derivative (14g) | HCT-116 (colon cancer) | <1.81 | [3] |
| 2-chloro-4-anilinoquinazoline derivative (14g) | LOX IMVI (melanoma) | <1.81 | [3] |
| 2-chloro-4-anilinoquinazoline derivative (14g) | MCF7 (breast cancer) | <1.81 | [3] |
| 4-methoxy hydrazone derivative (12) | K-562 (chronic myeloid leukemia) | 0.04 | [4] |
| 4-methoxy hydrazone derivative (14) | K-562 (chronic myeloid leukemia) | 0.06 | [4] |
Antimicrobial Activity of Methoxy-Substituted Acridine Derivatives
In addition to their anticancer properties, this compound derivatives and related methoxy-substituted quinolines have shown promising activity against a variety of microbial pathogens. Their mechanism of action in bacteria can involve the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with other essential metabolic pathways.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several methoxy-substituted quinoline derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 7-methoxyquinoline derivative (3l) | Escherichia coli | 7.812 | [5] |
| 7-methoxyquinoline derivative (3l) | Candida albicans | 31.125 | [5] |
| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate A | E. coli | 0.125 | [5] |
| Quinoline benzodioxole derivative B | E. coli | 3.125 | [5] |
| Quinoline benzodioxole derivative B | Staphylococcus aureus | 3.125 | [5] |
| Quinoline-3-carbonitrile derivative C | E. coli | 4 | [5] |
| Pyrazoline derivative (22) | Pseudomonas aeruginosa | 64 | [6] |
| Pyrazoline derivative (22) | Enterococcus faecalis | 32 | [6] |
| Pyrazoline derivative (22) | Bacillus subtilis | 64 | [6] |
| Pyrazoline derivative (24) | Staphylococcus aureus | 32 | [6] |
| Pyrazoline derivative (24) | Enterococcus faecalis | 32 | [6] |
| Chalcone-derived 1,4-dihydropyridine (8c) | Various bacteria and fungi | 25-50 | [7] |
Key Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.[9]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8x10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control. Incubate for the desired exposure time (e.g., 24 or 48 hours).[10]
-
MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][10] Mix thoroughly by gentle shaking on an orbital shaker for approximately 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[11][12][13]
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14] The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[14]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) and for a sufficient duration (typically 18-24 hours) under suitable atmospheric conditions.[11]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[14] This can be confirmed by measuring the optical density at 600 nm.
Visualizing Mechanisms and Workflows
To further elucidate the biological activity of this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Topoisomerase II inhibition by acridine derivatives.
Caption: Key structure-activity relationships for methoxy-acridines.
Conclusion and Future Directions
The compiled data and mechanistic insights presented in this technical guide underscore the significant therapeutic potential of this compound derivatives. Their potent anticancer and antimicrobial activities, coupled with a growing understanding of their structure-activity relationships, make them highly attractive candidates for further drug development. Future research should focus on the synthesis and evaluation of a broader range of this compound analogues to build a more comprehensive SAR profile. Additionally, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds. The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
4-Methoxyacridine as a Fluorescent Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methoxyacridine as a fluorescent probe, focusing on its core mechanism of action, synthesis, photophysical properties, and its application in pH sensing. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the well-understood behavior of the acridine scaffold and its derivatives to present a thorough and technically grounded resource.
Core Mechanism of Action: pH-Dependent Fluorescence
The functionality of this compound as a fluorescent probe is intrinsically linked to the electronic properties of its acridine core. The nitrogen atom within the central ring of the acridine structure possesses a lone pair of electrons, making it a weak base. In acidic environments, this nitrogen atom can be protonated.
This protonation event significantly alters the electronic distribution within the aromatic system, leading to changes in the molecule's absorption and fluorescence properties. Typically, the protonated form of acridine exhibits enhanced fluorescence intensity and a shift in its emission spectrum compared to the neutral form. The electron-donating methoxy group at the 4-position is expected to further influence the electronic structure and, consequently, the photophysical response to pH changes.
The fluorescence quenching of many acridine derivatives in neutral or basic solutions and the enhancement upon protonation form the basis of their application as pH-sensitive probes. For instance, the well-studied probe 9-amino-6-chloro-2-methoxyacridine (ACMA) demonstrates fluorescence quenching as a pH gradient is established.[1] This phenomenon is attributed to the protonation state of the acridine nitrogen.
Synthesis of this compound
Inferred Synthetic Pathway:
A potential synthesis could involve the condensation of a suitably substituted diphenylamine derivative followed by cyclization. For this compound, this could start from 2-amino-4'-methoxy-diphenylamine, which can be cyclized using an appropriate reagent like formic acid or by heating with a dehydrating agent.
Representative Experimental Protocol:
-
Preparation of the Diphenylamine Intermediate: React 2-chlorobenzoic acid with p-anisidine in the presence of a copper catalyst (Ullmann condensation) to form 2-(4-methoxyphenylamino)benzoic acid.
-
Cyclization: Heat the resulting N-phenylanthranilic acid derivative with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to induce cyclization and form 4-methoxyacridone.
-
Reduction: The acridone can then be reduced to the corresponding acridine. A common method is reduction with zinc dust in a high-boiling solvent.
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Photophysical Properties
Quantitative photophysical data for this compound is not extensively reported. However, we can predict its properties based on the parent acridine molecule and the well-characterized derivative, 9-amino-6-chloro-2-methoxyacridine (ACMA). The methoxy group, being an electron-donating group, is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted acridine.
Table 1: Comparative Photophysical Data of Acridine and its Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |
| Acridine (in ethanol) | ~357 | ~400-435 | ~0.3 | ~10 | General Literature |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 411 | 475 | Not specified | Variable | [1] |
| This compound (Predicted) | ~360-370 | ~410-440 | ~0.3-0.5 | ~10-15 | Estimated |
Note: The values for this compound are estimations based on the expected effects of the methoxy substituent on the acridine core and should be experimentally verified.
Experimental Protocol: pH Titration using Fluorescence Spectroscopy
This protocol outlines a general procedure for characterizing the pH-dependent fluorescence of a probe like this compound.
Materials and Equipment:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Spectrofluorometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a series of buffered solutions at different pH values.
-
To each buffered solution in a cuvette, add a small aliquot of the this compound stock solution to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range). Ensure the solvent from the stock solution does not exceed 1% of the total volume to avoid solvent effects.
-
-
Fluorescence Measurements:
-
For each pH sample, record the fluorescence emission spectrum by exciting at the predetermined excitation maximum (or a wavelength in the expected absorption range).
-
Record the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting titration curve can be used to determine the pKa of the probe, which corresponds to the pH at which the fluorescence intensity is halfway between the minimum and maximum values.
-
Visualizations
The following diagrams illustrate the core concepts of this compound as a fluorescent probe.
Caption: pH-dependent fluorescence mechanism of this compound.
Caption: Workflow for fluorescence-based pH titration.
Caption: Interplay of factors governing fluorescence probe behavior.
References
Unveiling the Photophysical Properties of Acridine Derivatives: A Technical Guide to Quantum Yield Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of acridine derivatives, with a focus on the methodologies for its determination. While specific quantitative data for 4-Methoxyacridine remains elusive in surveyed literature, this document presents available data for structurally similar acridine compounds to serve as a valuable reference. Furthermore, a detailed experimental protocol for the widely accepted relative quantum yield measurement technique is provided, empowering researchers to precisely characterize novel compounds.
Quantitative Data on Acridine Derivatives
The fluorescence quantum yield is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Below is a summary of the reported quantum yield values for acridine orange and acridine yellow in ethanol, which can serve as a benchmark for studies on substituted acridines like this compound.
| Compound | Solvent | Quantum Yield (Φ) | Excitation Wavelength (nm) |
| Acridine Orange | Basic Ethanol | 0.2 | 400 |
| Acridine Yellow | Ethanol | 0.47 | 420[1] |
Experimental Protocol: Relative Quantum Yield Determination
The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2] This protocol outlines the step-by-step procedure for this measurement.
Materials and Instrumentation
-
Test Compound: this compound (or other acridine derivative)
-
Standard Compound: A well-characterized fluorophore with a known quantum yield in the same solvent as the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546). The standard should have an absorption and emission profile that overlaps with the test compound.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent at a concentration of approximately 10⁻⁴ M.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test and standard compounds. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
Measurement Procedure
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions of the test compound and the standard.
-
Identify the wavelength of maximum absorption (λ_max) for the test compound. This will be used as the excitation wavelength.
-
Record the absorbance values of all solutions at this excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the λ_max determined in the previous step.
-
Record the fluorescence emission spectrum for each of the prepared solutions of the test and standard compounds. Ensure that the experimental settings (e.g., excitation and emission slit widths) remain constant throughout all measurements.
-
Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.
-
Data Analysis and Calculation
-
Plotting the Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. A linear relationship should be observed.
-
Calculating the Gradient: Determine the gradient (slope) of the straight line for both the test compound (Grad_X) and the standard compound (Grad_S).
-
Calculating the Quantum Yield: The quantum yield of the test compound (Φ_X) can be calculated using the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard.
-
Grad_X is the gradient for the test compound.
-
Grad_S is the gradient for the standard.
-
n_X is the refractive index of the solvent used for the test compound.
-
n_S is the refractive index of the solvent used for the standard.
If the same solvent is used for both the test and standard compounds, the equation simplifies to:
Φ_X = Φ_S * (Grad_X / Grad_S)
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: Jablonski diagram illustrating the electronic transitions involved in fluorescence and other de-excitation processes.
Figure 2: Experimental workflow for the determination of relative fluorescence quantum yield.
References
A Technical Guide to the Synthesis and Characterization of Novel 4-Methoxyacridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The planar tricyclic structure of the acridine core allows it to intercalate into DNA, a mechanism that is often the basis for its therapeutic effects. The introduction of a methoxy group at the 4-position of the acridine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential mechanisms of action of novel 4-methoxyacridine analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound Analogs
The synthesis of the this compound scaffold typically follows a multi-step pathway, beginning with the construction of an N-phenylanthranilic acid derivative, followed by cyclization to an acridone, and subsequent conversion to the versatile 9-chloro-4-methoxyacridine intermediate. This intermediate serves as a key building block for the introduction of various substituents at the 9-position, leading to a diverse library of novel analogs.
Experimental Protocol: General Synthesis of this compound Analogs
Step 1: Synthesis of N-(4-methoxyphenyl)anthranilic acid (Ullmann Condensation)
The Ullmann condensation is a classical and effective method for the formation of the C-N bond necessary for the N-phenylanthranilic acid backbone.[1][2]
-
Reagents: 2-Chlorobenzoic acid, 4-methoxyaniline, potassium carbonate, copper powder, and dimethylformamide (DMF).
-
Procedure: A mixture of 2-chlorobenzoic acid (1 equivalent), 4-methoxyaniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder in DMF is heated to reflux for 4-6 hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, poured into ice-water, and acidified with concentrated hydrochloric acid to a pH of 4. The precipitated solid is filtered, washed with water, and dried to yield N-(4-methoxyphenyl)anthranilic acid.[3]
Step 2: Synthesis of 4-Methoxyacridone (Intramolecular Cyclization)
The N-phenylanthranilic acid derivative is then cyclized to form the corresponding acridone. This is typically achieved through treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4][5]
-
Reagents: N-(4-methoxyphenyl)anthranilic acid and concentrated sulfuric acid.
-
Procedure: N-(4-methoxyphenyl)anthranilic acid is dissolved in concentrated sulfuric acid and heated on a water bath for 2-4 hours.[5] The reaction mixture is then carefully poured into boiling water. The resulting yellow precipitate is filtered, washed with a dilute sodium carbonate solution to remove any unreacted starting material, and then with water until the washings are neutral. The solid is dried to afford 4-methoxyacridone.
Step 3: Synthesis of 9-Chloro-4-methoxyacridine
The acridone is converted to the more reactive 9-chloroacridine derivative, which is a key intermediate for further functionalization.
-
Reagents: 4-Methoxyacridone and phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of 4-methoxyacridone and an excess of phosphorus oxychloride is heated under reflux for 2-3 hours.[6] The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into a mixture of crushed ice and ammonia solution. The resulting precipitate is filtered, washed with water, and dried to give 9-chloro-4-methoxyacridine.[6]
Step 4: Synthesis of Novel this compound Analogs (Nucleophilic Substitution)
The 9-chloro substituent is readily displaced by various nucleophiles, such as amines, to introduce a wide range of functional groups and create a library of novel analogs.[7]
-
Reagents: 9-Chloro-4-methoxyacridine and a desired primary or secondary amine.
-
Procedure: 9-Chloro-4-methoxyacridine is dissolved in a suitable solvent, such as methanol or ethanol, and the desired amine (1-1.2 equivalents) is added. The mixture is refluxed for several hours, with the reaction progress monitored by TLC.[7] Upon completion, the reaction mixture is cooled, and the precipitated product (often as a hydrochloride salt) is collected by filtration, washed with a cold solvent like diethyl ether, and can be further purified by recrystallization.
Diagram of the General Synthetic Workflow:
Characterization of Novel this compound Analogs
Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data
The following tables summarize typical spectroscopic data for the core structures and a representative novel analog.
Table 1: 1H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | Methoxy Protons (OCH₃) | Other Protons |
| N-(4-methoxyphenyl)anthranilic acid | 6.90-7.95 (m) | ~3.8 (s) | - |
| 4-Methoxyacridone | 7.20-8.50 (m) | ~4.0 (s) | - |
| 9-Chloro-4-methoxyacridine | 7.40-8.60 (m) | ~4.1 (s) | - |
| Example Novel Analog: 4-Methoxy-9-(propylamino)acridine | 7.30-8.50 (m) | ~4.1 (s) | 3.5 (t, N-CH₂), 1.8 (m, CH₂), 1.0 (t, CH₃) |
Table 2: 13C NMR Spectral Data (δ, ppm)
| Compound | Aromatic Carbons | Methoxy Carbon (OCH₃) | Other Carbons |
| N-(4-methoxyphenyl)anthranilic acid | 114.0-150.0 | ~55.5 | - |
| 4-Methoxyacridone | 115.0-160.0 | ~56.0 | - |
| 9-Chloro-4-methoxyacridine | 118.0-162.0 | ~56.5 | - |
| Example Novel Analog: 4-Methoxy-9-(propylamino)acridine | 115.0-161.0 | ~56.5 | 45.0 (N-CH₂), 23.0 (CH₂), 11.5 (CH₃) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| N-(4-methoxyphenyl)anthranilic acid | 243.26 | 228, 198, 169 |
| 4-Methoxyacridone | 225.24 | 196, 168 |
| 9-Chloro-4-methoxyacridine | 243.69 | 208, 180 |
| Example Novel Analog: 4-Methoxy-9-(propylamino)acridine | 266.34 | 237, 223, 209 |
Note: The exact chemical shifts and fragmentation patterns will vary depending on the specific substituents and the instrumentation used.
Potential Mechanisms of Action and Signaling Pathways
The biological activity of acridine derivatives is often attributed to their ability to interact with DNA and interfere with essential cellular processes. The introduction of a 4-methoxy group and various substituents at the 9-position can fine-tune these interactions and potentially engage other cellular targets.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic core of this compound analogs allows them to intercalate between the base pairs of DNA. This insertion can distort the DNA helix, interfering with DNA replication and transcription.[8][9] Furthermore, this intercalation can stabilize the covalent complex formed between DNA and topoisomerase enzymes (Top1 and Top2), leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[10][11]
Diagram of DNA Intercalation and Topoisomerase Inhibition:
References
- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents [mdpi.com]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The search of DNA-intercalators as antitumoral drugs: what it worked and what did not work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Archives: An In-depth Technical Guide on the Early Studies of 4-Methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 4-Methoxyacridine, a heterocyclic compound that belongs to the broader class of acridine derivatives known for their diverse biological activities. While extensive research exists on the acridine scaffold, this document specifically focuses on the early, seminal studies that first described the synthesis, characterization, and initial biological explorations of the 4-methoxy substituted variant.
Core Synthesis and Chemical Properties
Early investigations into the synthesis of this compound primarily relied on established methods for acridine ring formation, notably the cyclization of N-phenylanthranilic acid derivatives. The logical precursor for this compound is N-(2-methoxyphenyl)anthranilic acid.
Experimental Protocols
Synthesis of N-(2-methoxyphenyl)anthranilic Acid:
A common early method for the synthesis of N-aryl antranilic acids was the Ullmann condensation. The general procedure is as follows:
-
Reactants: A mixture of 2-chloro- or 2-bromobenzoic acid, o-anisidine (2-methoxyaniline), potassium carbonate, and a copper catalyst (e.g., copper powder or a copper(I) salt) would be heated in a high-boiling point solvent such as nitrobenzene or in the absence of a solvent.
-
Reaction Conditions: The reaction mixture would typically be heated at temperatures ranging from 150 to 200°C for several hours.
-
Work-up: After cooling, the reaction mass would be treated with a strong base (e.g., sodium hydroxide) to dissolve the acidic product and remove unreacted benzoic acid derivative. The solution would then be filtered to remove the copper catalyst.
-
Isolation: The filtrate would be acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-(2-methoxyphenyl)anthranilic acid. The crude product would then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Cyclization to 4-Methoxyacridone:
The subsequent step involves the cyclization of the N-(2-methoxyphenyl)anthranilic acid to form the corresponding acridone.
-
Reagents: Concentrated sulfuric acid or polyphosphoric acid were common reagents for this type of intramolecular cyclization.
-
Procedure: N-(2-methoxyphenyl)anthranilic acid would be heated in the cyclizing agent at temperatures typically around 100-120°C for a short period.
-
Isolation: The reaction mixture would be carefully poured onto ice, leading to the precipitation of 4-Methoxyacridone. The solid would be collected, washed thoroughly with water to remove the acid, and then dried.
Conversion to 4-Methoxy-9-chloroacridine and subsequent reduction to this compound:
The acridone is a stable intermediate which can then be converted to the target acridine.
-
Chlorination: 4-Methoxyacridone would be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a small amount of a tertiary amine catalyst. The mixture would be heated under reflux to yield 4-Methoxy-9-chloroacridine.
-
Reduction: The resulting 9-chloroacridine derivative could then be reduced to this compound. A common method for this transformation in early studies was catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or by using a reducing agent like tin and hydrochloric acid followed by a workup.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Melting Point Range (°C) | Expected Appearance |
| N-(2-methoxyphenyl)anthranilic acid | C₁₄H₁₃NO₃ | 243.26 | 170 - 180 | Off-white to pale yellow solid |
| 4-Methoxyacridone | C₁₄H₁₁NO₂ | 225.24 | > 300 | Yellow crystalline solid |
| 4-Methoxy-9-chloroacridine | C₁₄H₁₀ClNO | 243.69 | 150 - 160 | Yellow needles |
| This compound | C₁₄H₁₁NO | 209.24 | 80 - 90 | Pale yellow solid |
Early Biological Investigations
Initial pharmacological interest in acridine derivatives was largely driven by their success as antibacterial and antimalarial agents. While specific early studies focusing solely on this compound are scarce, it is plausible that it was synthesized and screened as part of broader research programs investigating structure-activity relationships within the acridine class. The presence and position of the methoxy group would have been of interest to understand its influence on the compound's physicochemical properties (like solubility and electron density) and, consequently, its biological activity.
It is known that the electronic properties of substituents on the acridine ring can influence the molecule's ability to intercalate with DNA, a primary mechanism of action for many biologically active acridines. The electron-donating nature of the methoxy group at the 4-position would have been a key point of investigation in these early structure-activity relationship studies.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Logical Relationship: Structure-Activity Postulate
An In-depth Technical Guide to 4-Methoxyacridine: Solubility and Stability
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-methoxyacridine. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is largely based on data from structurally similar acridine derivatives, most notably the parent compound acridine and 9-amino-6-chloro-2-methoxyacridine (ACMA). Researchers are strongly advised to experimentally verify the properties of this compound for their specific applications.
Executive Summary
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their biological activity and utility are intrinsically linked to their physicochemical properties, particularly their solubility and stability. This guide provides a detailed examination of the expected solubility of this compound in various solvents and its stability under different environmental conditions. Standardized experimental protocols for determining these properties are also provided to aid researchers in their investigations. Furthermore, a representative signaling pathway modulated by acridine compounds is illustrated to provide context for their biological activity.
Solubility Profile
The solubility of acridine derivatives is highly dependent on their substitution pattern, the nature of the solvent, pH, and temperature. Generally, the acridine scaffold, being a large, planar aromatic system, confers low aqueous solubility. The introduction of a methoxy group at the 4-position is expected to slightly increase polarity compared to the parent acridine, but the compound is still anticipated to be poorly soluble in water and more soluble in organic solvents.
Aqueous Solubility
The aqueous solubility of this compound is predicted to be low. For the unsubstituted parent compound, acridine, the water solubility is reported to be 46.5 mg/L.[1] The addition of a methoxy group may slightly alter this value. The basicity of the acridine ring nitrogen (pKa of 5.1 for acridine) means that the solubility of this compound will be pH-dependent, with increased solubility in acidic solutions due to the formation of the protonated acridinium cation.[1]
Organic Solvent Solubility
This compound is expected to exhibit good solubility in a range of organic solvents. The data for acridine and its derivatives, such as ACMA and acridine orange, suggest that solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol are effective at dissolving these compounds.[2][3]
Table 1: Quantitative and Qualitative Solubility Data for Acridine and its Derivatives
| Compound | Solvent | Solubility | Temperature (°C) | Citation |
| Acridine | Water | 46.5 mg/L | Not Specified | [1] |
| Acridine | Carbon Tetrachloride | Soluble | Not Specified | [1] |
| Acridine | Ethanol | Soluble | Not Specified | [1][4] |
| Acridine | Diethyl Ether | Soluble | Not Specified | [1] |
| Acridine | Benzene | Soluble | Not Specified | [1][4] |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Methanol | ~1 mg/mL | Not Specified | [2] |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Water | Miscible (aqueous solutions are not recommended to be stored for more than one day) | Not Specified | [2] |
| Acridine Orange | Ethanol | ~0.3 mg/mL | Not Specified | [3] |
| Acridine Orange | DMSO | ~20 mg/mL | Not Specified | [3] |
| Acridine Orange | Dimethyl Formamide | ~2 mg/mL | Not Specified | [3] |
| Acridine Orange | PBS (pH 7.2) | ~1 mg/mL | Not Specified | [3] |
Stability Profile
The stability of acridine derivatives is influenced by factors such as pH, temperature, and exposure to light. The acridine ring itself is relatively stable, but substituents can affect its reactivity.
pH Stability
Acridine compounds can exhibit different stability profiles in acidic and alkaline conditions. For instance, acridinium esters are known to be very stable in acidic solutions (pH < 4.8) but show decreased stability in alkaline solutions due to hydrolysis.[5] While this compound does not have the ester linkage, its stability across a pH range should be experimentally determined, as the methoxy group could potentially be susceptible to hydrolysis under harsh acidic or basic conditions.
Thermal and Photochemical Stability
As a solid, this compound is expected to be relatively stable, especially when stored in a cool, dark, and dry place. The related compound, ACMA, is reported to be stable for at least four years at -20°C as a crystalline solid.[2] Acridine derivatives can be light-sensitive, and therefore, protection from light is generally recommended.
Table 2: Stability Data for Acridine Derivatives
| Compound | Condition | Stability | Citation |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | -20°C (solid) | ≥ 4 years | [2] |
| Acridinium Esters | Acidic solution (pH < 4.8) | Very stable; can be stored at room temperature for 4 weeks when coupled to proteins without loss of quantum yield. | [5] |
| Acridinium Esters | Alkaline solution (pH > 4.8) | Decreased stability due to hydrolysis. | [5] |
| Acridinium Esters | -20°C (lyophilized) | > 1 year | [5] |
Experimental Protocols
To obtain precise data for this compound, standardized experimental procedures should be followed.
Protocol for Determining Thermodynamic (Shake-Flask) Solubility
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[6]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed, screw-capped vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Stability Assessment
This protocol outlines a general approach for assessing the chemical stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in different media (e.g., acidic buffer, neutral buffer, alkaline buffer). Prepare a solid sample for thermal and photostability testing.
-
Stress Conditions:
-
pH Stability: Store the prepared solutions at different pH values (e.g., pH 2, 7, 9) at a controlled temperature.
-
Thermal Stability: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose solid samples and solutions to a controlled light source (e.g., a photostability chamber with a specified light intensity). Protect control samples from light.
-
-
Time Points: Withdraw aliquots from the solutions and take samples of the solid at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term studies; longer intervals for long-term studies).
-
Analysis: Analyze the samples for the concentration of the parent compound (this compound) and the presence of any degradation products using a stability-indicating HPLC method.
-
Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Biological Context: Acridine Derivatives and Signaling Pathways
Acridine derivatives exert their biological effects through various mechanisms, with DNA intercalation being a primary mode of action.[7] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity.[8] Furthermore, some acridine derivatives have been shown to inhibit topoisomerases and modulate key cellular signaling pathways.[9][10] For example, quinacrine, an acridine derivative, has been reported to suppress tumor cell proliferation through pathways such as p53/NF-κB and Wnt/β-catenin.[9]
The diagram below illustrates a generalized signaling pathway that can be affected by acridine derivatives, leading to apoptosis.
Caption: General Signaling Pathways Modulated by Acridine Derivatives.
Conclusion
While specific experimental data for this compound is currently limited, this guide provides a robust framework for understanding its likely solubility and stability characteristics based on the behavior of related acridine compounds. The provided experimental protocols offer a clear path for researchers to determine these crucial physicochemical properties. A thorough understanding of solubility and stability is paramount for the successful development and application of this compound in research and drug development.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Electronic Landscape: A Technical Guide to the Theoretical Study of 4-Methoxyacridine's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical methodologies used to investigate the electronic structure of 4-Methoxyacridine and its derivatives. In the absence of extensive dedicated theoretical studies on this compound, this document leverages detailed experimental and computational findings from closely related methoxy-substituted acridine compounds to provide a comprehensive overview of the techniques and expected electronic properties. The insights derived are crucial for understanding the molecule's photophysical behavior, reactivity, and potential applications in medicinal chemistry and materials science.
Core Concepts in the Electronic Structure of Acridines
Acridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest due to their diverse applications, including as fluorescent probes and therapeutic agents. The electronic properties of these molecules are governed by their π-conjugated systems. The introduction of substituents, such as a methoxy group (-OCH₃), can significantly modulate these properties. The electron-donating nature of the methoxy group is known to influence the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn affects the molecule's absorption, emission, and electrochemical characteristics.
Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for elucidating the intricate details of the electronic structure and predicting the behavior of these complex molecules.
Experimental and Computational Protocols
To provide a practical framework, this section details the typical experimental and computational protocols employed in the study of methoxy-substituted acridines, drawing from established research on related compounds.
Synthesis and Characterization
The synthesis of substituted acridines often involves multi-step reactions. For instance, the synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives can be achieved through a POCl₃-mediated cyclodehydration followed by a double Suzuki–Miyaura cross-coupling. Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a key experimental technique used to determine the HOMO and LUMO energy levels.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining HOMO/LUMO energies via Cyclic Voltammetry.
The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as the internal standard (E₁/₂ = +0.40 V vs. Ag/AgCl):
-
HOMO (eV) = -e [E_ox - E₁/₂(Fc/Fc⁺)] - 4.8
-
LUMO (eV) = -e [E_red - E₁/₂(Fc/Fc⁺)] - 4.8
Photophysical Measurements
The absorption and fluorescence properties are investigated using UV-Vis and fluorescence spectroscopy. The fluorescence quantum yields (Φ_F) are typically determined relative to a standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).
Computational Methodology: DFT and TD-DFT
Theoretical calculations provide a deeper understanding of the electronic structure and properties.
Computational Workflow for Electronic Structure Analysis
Methodological & Application
Synthesis of 4-Methoxyacridine: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 4-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis follows a four-step sequence starting from readily available commercial reagents. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a methoxy group at the 4-position of the acridine scaffold can modulate its physicochemical and biological properties. This protocol outlines a reliable and reproducible method for the synthesis of this compound, proceeding through the formation of an N-phenylanthranilic acid intermediate, followed by cyclization to an acridone, subsequent chlorination, and final reduction.
Overall Reaction Scheme
The synthesis of this compound is accomplished in four main steps as illustrated below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(2-Methoxyanilino)benzoic Acid
This step involves the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and 2-methoxyaniline.
Materials:
-
2-Chlorobenzoic acid
-
2-Methoxyaniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper (I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 2-methoxyaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and copper (I) iodide (0.1 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux (approximately 153°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3, which will precipitate the product.
-
Filter the precipitate and wash with deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-methoxyanilino)benzoic acid.
Step 2: Synthesis of 4-Methoxy-9(10H)-acridone
This step involves the intramolecular cyclization of 2-(2-methoxyanilino)benzoic acid to form the acridone scaffold.
Materials:
-
2-(2-Methoxyanilino)benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 2-(2-methoxyanilino)benzoic acid (1 equivalent) in toluene.
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the suspension at room temperature with stirring.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Filter the resulting solid precipitate, wash thoroughly with deionized water, and dry to obtain 4-methoxy-9(10H)-acridone.
Step 3: Synthesis of 9-Chloro-4-methoxyacridine
The acridone is converted to the more reactive 9-chloroacridine derivative in this step.
Materials:
-
4-Methoxy-9(10H)-acridone
-
Phosphorus oxychloride (POCl₃)
-
Ammonia solution (aqueous)
-
Chloroform
Procedure:
-
To a round-bottom flask, add 4-methoxy-9(10H)-acridone (1 equivalent) and an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice.
-
Make the solution alkaline by the addition of a dilute ammonia solution.
-
Extract the product with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 9-chloro-4-methoxyacridine.
Step 4: Synthesis of this compound
The final step is the reduction of the 9-chloro group to afford the target compound, this compound.
Materials:
-
9-Chloro-4-methoxyacridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Sodium acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 9-chloro-4-methoxyacridine (1 equivalent) in ethanol in a hydrogenation flask.
-
Add sodium acetate (1.5 equivalents) and a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis.
| Step | Reactant(s) | Product | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | 2-Chlorobenzoic acid, 2-Methoxyaniline | 2-(2-Methoxyanilino)benzoic Acid | K₂CO₃, CuI | DMF | 153 | 12-18 | 75-85 | 180-182 |
| 2 | 2-(2-Methoxyanilino)benzoic Acid | 4-Methoxy-9(10H)-acridone | POCl₃ | Toluene | 110 | 2-4 | 80-90 | >300 |
| 3 | 4-Methoxy-9(10H)-acridone | 9-Chloro-4-methoxyacridine | POCl₃ | - | Reflux | 2-3 | 70-80 | 145-147 |
| 4 | 9-Chloro-4-methoxyacridine | This compound | 10% Pd/C, H₂, Sodium acetate | Ethanol | RT | 4-6 | 85-95 | 98-100 |
Note: Yields and melting points are approximate and may vary depending on the specific reaction conditions and purity of the reagents.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of chemical transformations, each enabling the subsequent step.
Figure 2: Logical progression of the this compound synthesis.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrogen gas is flammable and should be handled with appropriate safety measures.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 4-Methoxyacridine as a Fluorescent DNA Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyacridine derivatives, particularly 9-amino-6-chloro-2-methoxyacridine (ACMA), are valuable fluorescent probes for the detection and analysis of DNA.[1] These cell-permeable compounds belong to the acridine family of dyes and function as intercalating agents, inserting themselves between the base pairs of double-stranded DNA (dsDNA).[1] This binding event leads to a significant enhancement of their fluorescence, making them effective stains for a variety of applications in cellular imaging and drug development. ACMA exhibits a preference for binding to poly(dA-dT) sequences.[1][2] Its fluorescence is also pH-dependent, a property that can be utilized in specific experimental contexts.[1]
Physicochemical and Photophysical Properties
Understanding the fundamental properties of this compound is crucial for its effective application. The key characteristics of ACMA are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1] |
| Molecular Weight | 258.7 g/mol | [1] |
| Excitation Maximum (λex) | 419 nm (bound to DNA) | [3][4] |
| Emission Maximum (λem) | 483 nm (bound to DNA) | [3][4] |
| Fluorescence Color | Blue | [4] |
| Binding Mode | Intercalation | [1][5] |
| Sequence Selectivity | AT-rich regions | [1][2][4] |
| Cell Permeability | Permeable | [1] |
Mechanism of Action: DNA Intercalation
This compound binds to DNA primarily through intercalation. The planar aromatic ring structure of the molecule inserts itself between adjacent base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and electrostatic interactions. Upon intercalation, the dye molecule is shielded from the aqueous environment, leading to a significant increase in its fluorescence quantum yield.
Caption: Mechanism of this compound DNA Staining.
Quantitative Data: DNA Binding Affinity
The interaction between ACMA and DNA has been studied quantitatively, revealing insights into its binding affinity. The binding constant (K) is a measure of the strength of the interaction. Studies have shown that ACMA can form multiple types of complexes with DNA, including intercalated and externally bound species.[5][6]
| DNA Type | Binding Constant (K) (M⁻¹) | Reference |
| Calf Thymus DNA (Complex I) | (6.5 ± 1.1) x 10⁴ | [5][6] |
| Calf Thymus DNA (Complex II) | (5.5 ± 1.5) x 10⁴ | [5][6] |
| Calf Thymus DNA (Complex III) | (5.7 ± 0.03) x 10⁴ | [5][6] |
Applications and Protocols
Live-Cell Imaging of Nuclear DNA
The cell-permeable nature of this compound makes it a suitable stain for visualizing nuclear DNA in living cells.
Experimental Workflow:
Caption: Workflow for Live-Cell DNA Staining.
Protocol: Staining Live Adherent Cells
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining Solution Preparation: Prepare a 1 to 10 µM working solution of this compound in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium without serum).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove unbound dye.
-
Imaging: Mount the coverslip on a slide with a drop of mounting medium or image the cells directly in the glass-bottom dish using a fluorescence microscope equipped with appropriate filters for blue fluorescence (Excitation ~419 nm, Emission ~483 nm).
DNA Visualization in Gel Electrophoresis
While less common than other gel stains, acridine derivatives can be used for visualizing DNA in agarose gels.
Protocol: Staining Agarose Gels
-
Electrophoresis: Run the DNA samples on a standard agarose gel.
-
Staining Solution: Prepare a staining solution of 0.5-1 µg/mL this compound in an appropriate buffer (e.g., TAE or TBE buffer).
-
Staining: After electrophoresis, place the gel in the staining solution and incubate for 20-30 minutes at room temperature with gentle agitation, protected from light.
-
Destaining (Optional): If high background fluorescence is observed, destain the gel in the electrophoresis buffer for 10-20 minutes.
-
Visualization: Visualize the DNA bands using a UV or blue-light transilluminator.
Applications in Drug Development
The ability of this compound to bind DNA makes it a useful tool in drug development for screening compounds that interact with DNA. A decrease in this compound fluorescence when bound to DNA can indicate displacement by a test compound, suggesting a competitive binding interaction. Molecular imaging techniques are increasingly important in drug discovery and development to assess target engagement and pharmacodynamics.[7][8]
Logical Relationship for a Competitive Binding Assay:
Caption: Logic for a DNA-Binding Drug Screening Assay.
Safety and Handling
This compound and other acridine derivatives are potential mutagens due to their ability to intercalate into DNA.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling these compounds. All work should be conducted in a well-ventilated area. Dispose of waste containing the dye according to institutional guidelines for chemical waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. Properties of classic nucleic acid stains—Table 8.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOLECULAR IMAGING IN DRUG DISCOVERY AND DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Special Issue “In Vivo Nuclear Molecular Imaging in Drug Development and Pharmacological Research” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring pH Gradients with Acridine Derivatives
A Note on 4-Methoxyacridine: Initial searches for a specific protocol for "this compound" as a pH probe did not yield established methodologies. However, the structurally similar and well-characterized compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), is a widely used fluorescent probe for measuring pH gradients.[1][2] The following application notes and protocols are based on the use of ACMA, as it is the most relevant and well-documented probe for this application.
Introduction
Acridine derivatives, such as 9-Amino-6-chloro-2-methoxyacridine (ACMA), are fluorescent probes that are valuable tools for measuring pH gradients across biological membranes, such as in lysosomes or vesicles.[1] ACMA is a cell-permeable compound whose fluorescence is pH-dependent and is quenched upon the establishment of a pH gradient.[2] This property allows for the sensitive detection of changes in the proton concentration across a membrane.
The mechanism of action involves the accumulation of the protonated form of the dye within acidic compartments. This accumulation leads to self-quenching of the fluorescence, and the degree of quenching can be correlated to the magnitude of the pH gradient.
Quantitative Data Summary
The following tables summarize the key quantitative data for 9-Amino-6-chloro-2-methoxyacridine (ACMA).
| Property | Value | Reference |
| Excitation Wavelength | 411 nm | [2] |
| Emission Wavelength | 475 nm | [2] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [2] |
| Molecular Weight | 258.7 g/mol | [2] |
| Solubility | Concentration | Reference |
| Methanol | ~1 mg/mL | [3] |
| DMSO | 25 mg/mL | [1] |
| Water | Miscible | [2] |
Experimental Protocols
Preparation of ACMA Stock Solution
-
Reconstitution: Prepare a stock solution of ACMA by dissolving the crystalline solid in a suitable solvent such as methanol or DMSO.[1][3] For example, a 1 mg/mL stock solution can be prepared in methanol.[3]
-
Storage: Store the stock solution at -20°C, protected from light. Aqueous solutions are not recommended for storage for more than one day.[1][3]
Measurement of pH Gradient in Vesicles or Organelles
This protocol describes a general method for measuring the formation of a pH gradient in isolated vesicles or organelles using ACMA fluorescence quenching.
-
Reaction Buffer: Prepare an appropriate reaction buffer for the biological system being studied. The buffer should be at a physiological pH (e.g., 7.4) and contain the necessary ions and substrates for the activity of the proton pump or transporter being investigated.
-
Instrumentation: Use a fluorometer capable of excitation at ~411 nm and detection of emission at ~475 nm.
-
Experimental Setup:
-
Add the reaction buffer to a clean cuvette.
-
Add the isolated vesicles or organelles to the cuvette at the desired concentration.
-
Add ACMA to the cuvette to a final concentration in the low micromolar range (e.g., 1-5 µM). The optimal concentration may need to be determined empirically.
-
Place the cuvette in the fluorometer and begin recording the baseline fluorescence.
-
-
Initiation of pH Gradient: Initiate the formation of the pH gradient by adding the appropriate substrate (e.g., ATP for a proton-pumping ATPase).
-
Data Acquisition: Continuously monitor the fluorescence intensity. The formation of a pH gradient will be indicated by a decrease (quenching) in ACMA fluorescence.
-
Dissipation of pH Gradient: After the fluorescence has reached a steady-state quench, the gradient can be dissipated by adding a protonophore (e.g., FCCP or nigericin) to confirm that the fluorescence quenching was indeed due to the pH gradient. The addition of the protonophore should result in a recovery of the fluorescence signal.
Calibration of pH Gradient
To quantify the pH gradient, a calibration curve can be generated by measuring the fluorescence of ACMA in the presence of vesicles where a known pH gradient is imposed.
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.5).
-
Equilibrate Vesicles: Incubate the vesicles in a buffer of a known internal pH (e.g., pH 7.5).
-
Impose pH Gradient: Dilute the equilibrated vesicles into the series of external buffers with different pH values, in the presence of ACMA and a potassium ionophore like valinomycin (to clamp the membrane potential).
-
Measure Fluorescence: Measure the steady-state fluorescence for each known pH gradient (ΔpH = pH_in - pH_out).
-
Plot Calibration Curve: Plot the percentage of fluorescence quenching against the known ΔpH to generate a calibration curve. This curve can then be used to estimate the unknown pH gradients in experimental samples.
Visualizations
Experimental Workflow for Measuring pH Gradient
Caption: Workflow for measuring pH gradients using ACMA.
Principle of ACMA Fluorescence Quenching
Caption: ACMA accumulates in acidic compartments, leading to fluorescence quenching.
References
Application Notes and Protocols: Synthesis and Evaluation of 4-Methoxyacridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and potential mechanisms of action of 4-methoxyacridine derivatives as anticancer agents. The following sections detail the necessary protocols and data for the development of these promising compounds.
Introduction
Acridine derivatives have long been recognized for their potent cytotoxic activities, primarily attributed to their ability to intercalate with DNA and inhibit essential enzymes like topoisomerase. The introduction of a methoxy group at the 4th position of the acridine core can modulate the pharmacological properties of the molecule, potentially enhancing its anticancer efficacy and selectivity. This document outlines the synthetic route to produce these derivatives and the subsequent experimental protocols to assess their anticancer potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the formation of an N-phenylanthranilic acid intermediate, followed by cyclization to form the acridine core, and subsequent functionalization.
Protocol 1: Synthesis of N-(substituted-phenyl)anthranilic Acid via Ullmann Condensation
This protocol describes the synthesis of the N-phenylanthranilic acid backbone, a key precursor for the acridine ring system. The Ullmann condensation is a reliable method for this C-N bond formation.[1][2]
Materials:
-
2-Chlorobenzoic acid
-
Substituted aniline (e.g., p-anisidine for a 4-methoxy derivative)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper (Cu) powder (catalyst)
-
Copper(I) oxide (CuO) (co-catalyst)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), the desired substituted aniline (2 equivalents), anhydrous potassium carbonate (0.5 equivalents), copper powder, and copper(I) oxide.
-
Add DMF as the solvent and heat the mixture to reflux at 160-170°C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and pour it into cold water.
-
Acidify the mixture with concentrated HCl to a pH of 4 to precipitate the N-(substituted-phenyl)anthranilic acid.[1]
-
Filter the precipitate, wash it thoroughly with hot water, and recrystallize from an ethanol/water mixture to yield the purified product.
Protocol 2: Synthesis of 2-Methoxy-9-chloroacridine
This protocol details the cyclization of the N-phenylanthranilic acid derivative to form the acridine core and subsequent chlorination at the 9-position.
Materials:
-
N-(4-methoxyphenyl)anthranilic acid
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
Procedure:
-
Carefully add N-(4-methoxyphenyl)anthranilic acid (1 equivalent) to an excess of freshly distilled phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture on a water bath, and then increase the temperature to 140-150°C and reflux for 2 hours.
-
After cooling, the excess POCl₃ can be removed under reduced pressure.
-
The crude product is then worked up, often by pouring the reaction mixture onto ice, followed by extraction with a suitable solvent like chloroform to isolate the 2-methoxy-9-chloroacridine.[3]
Protocol 3: Synthesis of 9-Amino-4-methoxyacridine Derivatives
This final synthetic step involves the nucleophilic substitution of the chlorine atom at the 9-position with a desired amine.
Materials:
-
2-Methoxy-9-chloroacridine
-
Substituted primary or secondary amine
-
Phenol
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 2-methoxy-9-chloroacridine (1 equivalent) in phenol at 100°C for 1 hour under a nitrogen atmosphere.
-
Add the desired substituted amine (1 equivalent) and continue to reflux for an additional 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in a small amount of ethanol and then pour it into diethyl ether to precipitate the hydrochloride salt of the final 9-amino-4-methoxyacridine derivative.
-
Filter the precipitate and wash with diethyl ether. The product can be further purified by recrystallization.
Anticancer Activity Evaluation
The following protocols are standard methods to assess the cytotoxic and mechanistic properties of the synthesized this compound derivatives.
Protocol 4: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and the cytotoxic effects of a compound.[4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.[7][8][9]
Materials:
-
Cancer cell lines
-
Synthesized this compound derivatives
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Topoisomerase Inhibition Assay
Acridine derivatives are known to inhibit topoisomerases. This assay determines the inhibitory effect of the synthesized compounds on topoisomerase I or II.[10][11][12]
Materials:
-
Human topoisomerase I or IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Assay buffer
-
ATP (for topoisomerase II)
-
Loading dye
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up the reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add the topoisomerase enzyme to initiate the reaction (and ATP for topoisomerase II).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of representative acridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9-Anilinoacridine Derivative | A-549 (Lung) | 18.75 µg/mL | [11] |
| 9-Anilinoacridine Derivative | HeLa (Cervical) | 13.75 µg/mL | [11] |
| Acridine-benzohydrazide 3b(-F) | A549 (Lung) | Potent | [2] |
| Acridine-benzohydrazide 3a(-H) | A549 (Lung) | Moderate | [2] |
| Acridine-benzohydrazide 3c(-Cl) | A549 (Lung) | Moderate | [2] |
| Acridine-benzohydrazide 3d(-Br) | A549 (Lung) | Less Potent | [2] |
| Acridine derivative 8 | MCF7 (Breast) | 0.52 | [11] |
| Acridine derivative 9 | MCF7 (Breast) | 0.86 | [11] |
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of this compound derivatives is depicted below.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescence Microscopy with 4-Methoxyacridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methoxyacridine derivatives, specifically 9-Amino-6-chloro-2-methoxyacridine (ACMA), in fluorescence microscopy. ACMA is a versatile, cell-permeable fluorescent probe with applications in DNA visualization, pH sensing in acidic organelles, and enzyme inhibition assays.
Introduction to 9-Amino-6-chloro-2-methoxyacridine (ACMA)
9-Amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent dye and a derivative of the this compound core structure. Its utility in biological research stems from two primary characteristics: its ability to intercalate into DNA and its pH-dependent fluorescence.[1][2] Unprotonated ACMA is membrane-permeable, allowing it to enter live cells.[3] Its fluorescence is quenched in acidic environments, making it a valuable tool for studying pH gradients across membranes of organelles like lysosomes and vacuoles.[1][4][5] Furthermore, ACMA is a known inhibitor of acetylcholinesterase, presenting applications in drug development and screening.[1][2]
Photophysical and Chemical Properties
The key properties of ACMA are summarized in the table below. These values are essential for designing and executing fluorescence microscopy experiments, including selecting appropriate filter sets and light sources.
| Property | Value | Source(s) |
| Synonyms | ACMA, NSC 15300 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1] |
| Formula Weight | 258.7 g/mol | [1][2] |
| Excitation Maxima (λex) | 411 - 419 nm | [1][6] |
| Emission Maxima (λem) | 475 - 483 nm | [1][6] |
| Solubility | Soluble in Methanol (~1 mg/ml), DMSO, DMF. Miscible in water. | [1][6] |
| Acetylcholinesterase Inhibition (Ki) | 49 nM | [1][2][5] |
| DNA Binding Affinity (Binding Constants) | PD(I): (6.5 ± 1.1) x 10⁴ M⁻¹; PD(II): (5.5 ± 1.5) x 10⁴ M⁻¹; PD(III): (5.7 ± 0.03) x 10⁴ M⁻¹ | [7] |
Key Applications and Methodologies
Application 1: DNA Intercalation and Visualization
ACMA serves as a fluorescent probe that intercalates into double-stranded DNA, showing a preference for poly(dA-dT) sequences.[1][2] This interaction can be visualized using fluorescence microscopy to label the nucleus in fixed cells. The binding of ACMA to DNA results in distinct spectral properties that can be leveraged for qualitative and quantitative analysis.
Caption: General workflow for staining fixed cells in fluorescence microscopy.
Experimental Protocol 1: Staining of Nuclear DNA in Fixed Cells
This protocol is a representative method adapted from standard immunofluorescence procedures. Optimization may be required depending on the cell line and experimental conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
ACMA Stock Solution: 1 mg/mL in methanol.
-
Mounting Medium.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency (~70-80%) on a suitable imaging vessel.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Add Fixation Solution to cover the cells and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing ACMA to access the nuclear DNA.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining:
-
Prepare a working solution of ACMA by diluting the stock solution in PBS to a final concentration of 1-5 µM.
-
Add the ACMA working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Final Wash: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging:
-
Visualize the sample using a fluorescence microscope equipped with a suitable filter set for ACMA (e.g., DAPI or custom set with Ex: ~415 nm / Em: ~475 nm).
-
The cell nuclei should appear fluorescent.
-
Caption: ACMA intercalates into the DNA double helix, altering its structure.
Application 2: Measuring pH in Acidic Organelles (Lysosomes/Vacuoles)
ACMA's fluorescence is pH-dependent and is quenched in acidic environments.[1] This property allows it to be used as a probe to monitor the pH gradient of acidic organelles like lysosomes. As a weak base, ACMA diffuses across the cell membrane and accumulates in acidic compartments where it becomes protonated and non-fluorescent.[3] An increase in fluorescence can indicate alkalinization of these organelles.
Caption: ACMA fluorescence is quenched upon protonation in acidic lysosomes.
Experimental Protocol 2: Semi-Quantitative Analysis of Lysosomal pH in Live Cells
This protocol provides a method to observe changes in lysosomal pH. It is primarily qualitative or semi-quantitative, as ACMA is not a ratiometric dye.
Materials:
-
Cells cultured in a glass-bottom dish.
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
ACMA Stock Solution: 1 mg/mL in methanol.
-
(Optional) Lysosomal alkalinizing agent (e.g., Bafilomycin A1 or Chloroquine) for positive control.
Procedure:
-
Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging and grow to desired confluency.
-
Staining:
-
Replace the culture medium with pre-warmed live-cell imaging medium containing 1-10 µM ACMA.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Gently wash the cells twice with fresh, pre-warmed imaging medium to remove excess dye.
-
Imaging:
-
Immediately transfer the dish to a pre-warmed and CO₂-controlled microscope stage.
-
Acquire images using an appropriate filter set (Ex: ~415 nm / Em: ~475 nm).
-
Initially, the fluorescence should be low in punctate acidic organelles (lysosomes) due to quenching.
-
-
Monitoring pH Changes (Optional):
-
To observe lysosomal alkalinization, add a known inhibitor of the lysosomal proton pump (e.g., 100 nM Bafilomycin A1) to the imaging medium.
-
Acquire time-lapse images. An increase in fluorescence intensity in the punctate structures indicates a rise in lysosomal pH (de-quenching).
-
Application 3: Enzyme Inhibition Assays in Drug Development
ACMA is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[1] The inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Therefore, ACMA can be used as a reference compound in high-throughput screening assays designed to identify new AChE inhibitors.
Caption: High-throughput screening workflow for acetylcholinesterase inhibitors.
Experimental Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Conceptual)
This protocol outlines the general steps for an in vitro assay to screen for AChE inhibitors, using ACMA as a positive control. The specific assay may be colorimetric or fluorometric.
Principle (Ellman's Method): AChE hydrolyzes its substrate (acetylthiocholine) into thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, which can be measured by absorbance at ~412 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified Acetylcholinesterase (AChE).
-
Assay Buffer (e.g., phosphate buffer, pH 7.5).
-
Substrate: Acetylthiocholine iodide.
-
Chromogen: 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test compounds and ACMA (as a positive control) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and plate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, substrate, and DTNB in Assay Buffer.
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer to all wells.
-
Add test compounds to sample wells, solvent to control wells, and a known concentration of ACMA to positive control wells.
-
Add the AChE enzyme solution to all wells except the "no enzyme" blank.
-
-
Inhibitor Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the substrate (acetylthiocholine) and chromogen (DTNB) mixture to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm kinetically over 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each test compound relative to the control (no inhibitor) wells.
-
Plot a dose-response curve for active compounds and ACMA to determine their IC₅₀ values.
-
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of planar drug intercalations in B-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mode of binding ACMA–DNA relies on the base-pair nature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship of 4-Methoxyacridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-methoxyacridine analogs and an analysis of their structure-activity relationships (SAR), primarily in the context of their potential as anticancer agents. The protocols outlined below are based on established synthetic methodologies for acridine derivatives.
Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the acridine core. The following table summarizes quantitative data on the cytotoxic effects of representative substituted acridine derivatives against various cancer cell lines. While a complete SAR study on a homologous series of this compound analogs is not available from a single source, this compilation of data from related acridine compounds provides valuable insights into the structural requirements for anticancer activity. A common mechanism of action for many acridine derivatives is the inhibition of topoisomerases I and/or II, enzymes crucial for DNA replication and transcription.[1][2][3]
| Compound ID | Acridine Ring Substituents | Linker and Side Chain | Cancer Cell Line | IC50 (µM) | Putative Target(s) |
| DACA | Unsubstituted | -NH(CH₂)₂N(CH₃)₂ at C4-carboxamide | Jurkat (Leukemia) | 0.011 | Topoisomerase I/II |
| bis-5-Me-DACA | 5-CH₃ (on both acridine units) | -(CH₂)₃N(CH₃)(CH₂)₃- linking two C4-carboxamides | Jurkat (Leukemia) | 0.011 | Topoisomerase I |
| Analog 8 | 4-CH₃, 1-NO₂ | Tuftsin derivative at C9 | Amelanotic Melanoma (Ab) | 88 | Not specified |
| Imidazoacridinone C-1311 | Imidazole fused, other substituents | - | DC-3F (Fibrosarcoma) | Potent | Topoisomerase II |
| 4-methoxy hydrazone 12 | (Structure not fully acridine) | 4-methoxybenzoylhydrazone | K-562 (Leukemia) | 0.04 | Not specified |
| 4-methoxy hydrazone 14 | (Structure not fully acridine) | 4-methoxybenzoylhydrazone | K-562 (Leukemia) | 0.06 | Not specified |
Note: The data presented is a compilation from various studies on acridine and related methoxy-substituted heterocyclic compounds to illustrate general SAR principles. DACA and its analogs are included as benchmarks for potent acridine-based anticancer agents.[4] The 4-methoxy hydrazones are included to show the potency of methoxy-substituted compounds, although they are not direct acridine analogs.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyacridone Core
This protocol describes the synthesis of the 4-methoxyacridone core, a key intermediate, via an Ullmann condensation reaction.[6]
Materials:
-
2-Chlorobenzoic acid
-
4-Methoxyaniline (p-anisidine)
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder
-
Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
Procedure:
-
Ullmann Condensation:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-methoxyaniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder in DMF.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the N-(4-methoxyphenyl)anthranilic acid.
-
Filter the precipitate, wash with water, and dry.
-
-
Cyclization:
-
Add the dried N-(4-methoxyphenyl)anthranilic acid to polyphosphoric acid.
-
Heat the mixture at 120-140°C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the mixture with a concentrated sodium hydroxide (NaOH) solution to precipitate the 4-methoxyacridone.
-
Filter the solid, wash thoroughly with water, and dry to yield the 4-methoxyacridone core.
-
Protocol 2: Synthesis of 9-Chloro-4-methoxyacridine
This protocol details the conversion of the acridone to the more reactive 9-chloroacridine intermediate.
Materials:
-
4-Methoxyacridone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
Procedure:
-
Suspend 4-methoxyacridone in toluene.
-
Slowly add phosphorus oxychloride (POCl₃) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully evaporate the excess POCl₃ under reduced pressure.
-
Pour the residue onto a mixture of crushed ice and ammonia solution to neutralize the excess acid and precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain 9-chloro-4-methoxyacridine.
Protocol 3: Synthesis of 9-Substituted this compound Analogs
This protocol describes the final step of introducing diversity at the 9-position through nucleophilic substitution.
Materials:
-
9-Chloro-4-methoxyacridine
-
Desired nucleophile (e.g., an amine, thiol, or alcohol)
-
An appropriate solvent (e.g., ethanol, isopropanol, or DMF)
-
A base (if necessary, e.g., triethylamine or potassium carbonate)
Procedure:
-
Dissolve 9-chloro-4-methoxyacridine in a suitable solvent.
-
Add the desired nucleophile (1.1-1.5 equivalents) and a base if required.
-
Heat the reaction mixture at a temperature ranging from 60°C to reflux, depending on the reactivity of the nucleophile, for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 9-substituted this compound analog.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound analogs.
Caption: General synthetic scheme for this compound analogs.
Proposed Mechanism of Action: Topoisomerase Inhibition
Acridine derivatives are well-known DNA intercalators and topoisomerase inhibitors. The planar acridine ring intercalates between DNA base pairs, while the side chains can interact with the topoisomerase enzyme, stabilizing the DNA-enzyme cleavable complex. This prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately apoptosis in cancer cells.
Caption: Proposed mechanism of action via topoisomerase inhibition.
References
- 1. ovid.com [ovid.com]
- 2. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methoxyacridine Fluorescence Lifetime Measurements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the fluorescence lifetime of 4-Methoxyacridine using Time-Correlated Single Photon Counting (TCSPC). Due to the limited availability of specific photophysical data for this compound, data for the structurally similar and well-characterized compound 9-Amino-6-chloro-2-methoxyacridine (ACMA) is used as a reference. This document outlines the necessary instrumentation, sample preparation, experimental procedure, and data analysis steps.
Photophysical Data Summary
The following table summarizes the key photophysical properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA), which can be used as an initial reference for experiments involving this compound. It is crucial to experimentally determine the specific parameters for this compound for precise analysis.
| Parameter | Value | Reference Compound |
| Absorption Maxima (λ_abs) | 218, 277, 340, 412, 435 nm | 9-Amino-6-chloro-2-methoxyacridine (ACMA)[1][2] |
| Excitation Maximum (λ_ex) | 411 nm | 9-Amino-6-chloro-2-methoxyacridine (ACMA)[1] |
| Emission Maximum (λ_em) | 475 nm | 9-Amino-6-chloro-2-methoxyacridine (ACMA)[1] |
| Fluorescence Lifetime (τ) | Not specified; decreases with guanosine incorporation when intercalated in DNA. | 9-Amino-6-chloro-2-methoxyacridine (ACMA)[1][2] |
| Solubility | Methanol: 1 mg/ml; Miscible in water. | 9-Amino-6-chloro-2-methoxyacridine (ACMA)[1][2] |
Principles of Fluorescence and Lifetime Measurements
Fluorescence is a photophysical process where a molecule absorbs a photon, promoting it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state and subsequently returns to the ground state by emitting a photon. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This process is often visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating electronic transitions.
Experimental Protocol: Fluorescence Lifetime Measurement of this compound by TCSPC
This protocol describes the measurement of the fluorescence lifetime of this compound in a solution using a Time-Correlated Single Photon Counting (TCSPC) system.
1. Instrumentation
-
Pulsed Light Source: A picosecond pulsed laser diode or a Ti:Sapphire laser with a pulse picker. The excitation wavelength should be selected based on the absorption spectrum of this compound (e.g., around 410 nm, based on ACMA data).
-
Sample Chamber: A cuvette holder with a 1 cm path length quartz cuvette.
-
Optics: Focusing and collection lenses, emission filter (to block scattered excitation light), and a monochromator.
-
Detector: A sensitive, high-speed single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) or a dedicated TCSPC board.
-
Data Acquisition and Analysis Software: Software for controlling the instrumentation, acquiring data, and performing lifetime analysis (e.g., exponential decay fitting).
2. Reagents and Sample Preparation
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or a buffer of choice)
-
Reference compound with a known fluorescence lifetime for instrument response function (IRF) measurement (e.g., Ludox® or a scatterer).
Protocol:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Transfer the sample solution to a 1 cm quartz cuvette.
-
Prepare a scattering solution (e.g., Ludox® in water) for measuring the Instrument Response Function (IRF).
3. Experimental Workflow
The following diagram outlines the logical flow of the TCSPC experiment.
Caption: Experimental workflow for TCSPC measurements.
4. Measurement Procedure
-
System Warm-up: Allow the light source and electronics to warm up and stabilize as per the manufacturer's instructions.
-
IRF Measurement:
-
Place the cuvette with the scattering solution in the sample holder.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the Instrument Response Function (IRF) by collecting the scattered light. The IRF represents the time response of the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound sample.
-
Set the excitation wavelength (e.g., 411 nm).
-
Set the emission wavelength to the maximum of the fluorescence spectrum (e.g., 475 nm).
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
-
Background Measurement:
-
Replace the sample cuvette with a cuvette containing only the solvent.
-
Acquire a background decay curve under the same conditions as the sample measurement.
-
5. Data Analysis
-
Background Subtraction: Subtract the background decay from the sample decay data.
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. To obtain the true lifetime, the data must be deconvolved. This is typically done using an iterative reconvolution fitting procedure.
-
Decay Fitting: Fit the deconvolved decay data to one or more exponential decay models:
-
Mono-exponential decay: I(t) = A * exp(-t/τ)
-
Multi-exponential decay: I(t) = Σ A_i * exp(-t/τ_i) Where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.
-
-
Goodness of Fit: Evaluate the quality of the fit using statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals. A good fit will have a χ² value close to 1 and randomly distributed residuals.
By following this protocol, researchers can accurately determine the fluorescence lifetime of this compound, providing valuable insights for its application in various research and development areas.
References
Application Notes and Protocols for 4-Methoxyacridine in Drug Discovery Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methoxyacridine in drug discovery screening, with a focus on its potential as an anticancer agent. The protocols outlined below are designed to guide researchers in evaluating its cytotoxic effects and its mechanism of action as a potential topoisomerase inhibitor.
Introduction to this compound
Acridine-based compounds are a well-established class of molecules with diverse biological activities, including anticancer properties. Their planar structure allows them to intercalate into DNA, disrupting DNA replication and transcription, and to inhibit key enzymes involved in DNA topology, such as topoisomerases. This compound is a derivative of the acridine scaffold that holds potential for development as a therapeutic agent. Its methoxy group may influence its solubility, cell permeability, and target-binding affinity, making it a compound of interest for drug discovery screening campaigns.
Key Screening Assays for this compound
A typical screening cascade for a compound like this compound involves a series of assays to determine its biological activity, potency, and mechanism of action.
Troubleshooting & Optimization
Technical Support Center: 4-Methoxyacridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of photobleaching when using 4-Methoxyacridine in fluorescence-based experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent chemical compound belonging to the acridine family. While specific data for this compound is not extensively detailed in public literature, acridine derivatives are widely used as fluorescent probes and intercalating agents for DNA and RNA.[1][2][3] They are also utilized in photodynamic therapy and as pH indicators.[1][2] A related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), is a cell-permeable fluorescent probe that intercalates into DNA and is used for DNA labeling and to monitor pH gradients across membranes.[1][4][5]
Q2: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[6][7] This process leads to a loss of fluorescence signal, which can be problematic for several reasons:
-
It can compromise quantitative analysis by causing a gradual decrease in signal intensity over time.[7]
-
It limits the duration of imaging experiments, especially for time-lapse studies of live cells.[8][9]
-
It can lead to the generation of reactive oxygen species (ROS) that can damage the specimen.[6]
Q3: What causes the photobleaching of this compound?
While specific studies on this compound are limited, the general mechanisms of photobleaching for fluorescent dyes are well-understood and likely apply. The primary causes include:
-
Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate highly reactive species like singlet oxygen and superoxide radicals, which can then chemically modify and destroy the fluorophore.[6]
-
Triplet State Formation: High-intensity illumination can increase the population of fluorophores in a long-lived, unstable triplet state. In this state, they are more susceptible to interactions with oxygen, leading to ROS generation and photobleaching.[6]
-
Photochemical Degradation: The energy from the excitation light can directly break chemical bonds within the fluorophore's structure, altering its properties and preventing it from fluorescing.[6]
Q4: How can I minimize photobleaching when using this compound?
Several strategies can be employed to reduce photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[6][10] Neutral density filters can be used to attenuate the light source.[7][9]
-
Minimize Exposure Time: Limit the sample's exposure to light by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[6][7][10]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents are designed to scavenge reactive oxygen species and protect the fluorophore.[6][10]
-
Optimize Imaging Conditions: Ensure your microscope is properly aligned and use high-quality, high numerical aperture objectives to maximize light collection efficiency.[11]
-
Choose the Right Imaging Medium: The composition of the imaging buffer, including its pH and the presence of certain compounds, can influence fluorophore stability.[6] For live-cell imaging, specialized antifade reagents compatible with living cells are available.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during initial focusing and image acquisition. | Excitation light is too intense. | Reduce the power of the laser or lamp. Use a neutral density filter to decrease the illumination intensity.[6][7][9] |
| Prolonged exposure to light during setup. | Find the region of interest using transmitted light or a more stable fluorophore if performing multi-color imaging, then switch to fluorescence for image capture.[7] Minimize the time the shutter is open.[10] | |
| Fluorescence signal fades significantly during a time-lapse experiment. | Cumulative phototoxicity and photobleaching. | Decrease the frequency of image acquisition to the minimum required to capture the biological process.[9] Reduce the excitation light intensity and exposure time for each time point.[6][10] |
| Absence of protective reagents. | For fixed samples, use a high-quality antifade mounting medium.[10] For live cells, consider adding a live-cell compatible antifade reagent to the imaging medium.[9] | |
| High background noise and poor signal-to-noise ratio. | Autofluorescence from the sample or medium. | Wash the sample thoroughly after staining to remove excess unbound probe.[11] Consider using a spectral unmixing approach if your imaging system supports it. Use background subtraction during image analysis. |
| Inefficient light detection. | Use a high numerical aperture objective to collect more of the emitted light.[11] Ensure the emission filter is well-matched to the fluorophore's emission spectrum. | |
| Inconsistent fluorescence intensity between different fields of view. | Uneven illumination from the light source. | Check the alignment of your microscope's lamp or laser. If the light source is old, it may need to be replaced.[11] |
| Photobleaching of previously viewed areas. | Be mindful of the areas you have already exposed to light. Move to a fresh, unexposed area for each new image acquisition if possible.[7] |
Experimental Protocols
Protocol 1: General Staining and Imaging of Fixed Cells with this compound
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in PBS or an appropriate buffer. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Incubate the fixed and permeabilized cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS to remove unbound dye.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent (e.g., ProLong Gold, VECTASHIELD).[6]
-
Seal the coverslip with nail polish to prevent drying and preserve the sample.
-
Store the slide in the dark at 4°C until imaging.
-
-
Imaging:
-
Use a fluorescence microscope equipped with appropriate filters for this compound (excitation around 411 nm, emission around 475 nm for the related compound ACMA).[1]
-
To minimize photobleaching:
-
Use the lowest possible excitation intensity that provides a clear signal.
-
Use the shortest possible exposure time.
-
Locate the region of interest using transmitted light before switching to fluorescence.
-
Keep the shutter closed when not actively acquiring an image.
-
-
Protocol 2: Live-Cell Imaging with this compound
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
-
Staining:
-
Prepare a working solution of this compound in a serum-free, phenol red-free cell culture medium. The optimal concentration needs to be determined to minimize cytotoxicity.
-
Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed imaging medium (e.g., FluoroBrite DMEM or other phenol red-free medium).
-
-
Imaging:
-
Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
If available, add a live-cell compatible antifade reagent to the imaging medium.[9]
-
Follow the same photobleaching minimization strategies as for fixed-cell imaging (low light intensity, short exposure times).
-
For time-lapse experiments, set the acquisition interval to be as long as possible while still capturing the dynamics of the biological process of interest.
-
Visualizations
Caption: The Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.
Caption: A logical workflow for troubleshooting photobleaching issues during fluorescence microscopy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 9. biocompare.com [biocompare.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Technical Support Center: Reducing Background Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background fluorescence in their experiments. While this guide addresses the broad topic of reducing background fluorescence, no specific information could be located regarding the use of 4-Methoxyacridine for this purpose. The information provided herein is a general guide to troubleshooting and mitigating unwanted fluorescence from various sources.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background fluorescence in my experiments?
Background fluorescence, which can obscure your signal of interest and reduce the signal-to-noise ratio, can originate from several sources:
-
Autofluorescence: Many biological specimens naturally fluoresce. Common endogenous fluorophores include collagen, elastin, lipofuscin, FAD, and NADH.[1] This is often more pronounced in the blue and green channels.[2]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines and proteins in the tissue, creating fluorescent products.[3][4]
-
Non-Specific Staining: This can be caused by:
-
Hydrophobic interactions: Fluorescent dyes may non-specifically bind to lipids or other hydrophobic components.
-
Charge-based interactions: Dyes can interact with charged molecules in the sample.
-
Antibody cross-reactivity: Primary or secondary antibodies may bind to unintended targets.[5]
-
-
Reagents and Media: Phenol red in cell culture media, serum components, and some mounting media can contribute to background fluorescence.[6]
-
Consumables: Plastic labware, such as multi-well plates, can be a source of fluorescence.[6]
Q2: How can I determine the source of my high background fluorescence?
A systematic approach is crucial to pinpoint the source of high background. The following flowchart outlines a logical workflow for troubleshooting.
Q3: What are some general strategies to reduce background fluorescence?
Several approaches can be employed to minimize background fluorescence. The best strategy will depend on the source of the unwanted signal.
| Strategy | Description |
| Optimize Staining Protocol | Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[2][5] Increase the number and duration of wash steps after incubation with antibodies or dyes.[7][8] |
| Blocking | Use a suitable blocking buffer (e.g., BSA, normal serum) to minimize non-specific antibody binding.[5] |
| Spectral Separation | If autofluorescence is an issue, choose fluorophores that emit in the far-red spectrum, where autofluorescence is typically lower.[1][9] |
| Chemical Quenching | Reagents like Sudan Black B or Eriochrome Black T can be used to quench autofluorescence, particularly from lipofuscin.[3][9] Sodium borohydride has been used to reduce aldehyde-induced autofluorescence, though with mixed results.[3][9] |
| Photobleaching | Intentionally exposing the sample to high-intensity light before imaging can sometimes reduce autofluorescence without significantly affecting the specific signal from your probe. |
| Sample Preparation | If possible, perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[1][9] Consider alternative fixation methods, such as using chilled methanol or ethanol instead of aldehydes.[1][3] |
| Imaging Medium | Use an imaging medium that is free of components that cause fluorescence, such as phenol red and certain serum components.[6] |
| Imaging Hardware | Use high-quality filters with narrow band-passes to specifically excite your fluorophore and collect only its emission. |
Troubleshooting Guides
Problem: High background in unstained samples.
This indicates that the source of the background is autofluorescence from the sample itself or from the mounting medium or slide.
| Possible Cause | Suggested Solution |
| Endogenous Fluorophores | - Switch to fluorophores in the red or far-red spectrum.[1][9]- Use a chemical quenching agent like Sudan Black B.[3][9]- Perform photobleaching on the sample before staining. |
| Fixation Method | - Reduce the concentration of the aldehyde fixative or the fixation time.[3]- Consider using a non-aldehyde fixative like cold methanol or ethanol.[1][3]- Treat with sodium borohydride after aldehyde fixation.[3][9] |
| Mounting Medium | - Use a low-fluorescence mounting medium. |
Problem: High background in stained samples, but not in unstained controls.
This suggests that the background is coming from the staining reagents or procedure.
| Possible Cause | Suggested Solution |
| Antibody Concentration Too High | - Titrate the primary and/or secondary antibody to determine the optimal concentration.[2][5] |
| Inadequate Blocking | - Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). |
| Insufficient Washing | - Increase the number and duration of wash steps after antibody incubations.[7][8] |
| Secondary Antibody Non-Specific Binding | - Run a control with only the secondary antibody to confirm non-specific binding.- Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample. |
| Fluorophore Aggregation | - Centrifuge the antibody solution before use to pellet any aggregates. |
Experimental Protocols
General Protocol for Immunofluorescence Staining with Background Reduction Steps
This protocol provides a general workflow for immunofluorescence staining of cultured cells, incorporating steps to minimize background fluorescence.
Disclaimer: The protocols and troubleshooting advice provided here are intended as a general guide. Optimal conditions will vary depending on the specific cell or tissue type, antibodies, and imaging system used. It is always recommended to optimize protocols for your specific experimental setup.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
4-Methoxyacridine solubility problems in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with 4-Methoxyacridine in common biological buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in biological buffers a concern?
A1: this compound is a derivative of the heterocyclic compound acridine. Like many acridine-based molecules, it is largely hydrophobic and has a planar structure, which can lead to poor solubility in aqueous solutions such as biological buffers. This poor solubility can result in compound precipitation, leading to inaccurate concentrations in experiments and unreliable results.[1][2] The hydrophobic nature of acridine derivatives can also cause them to self-assemble and form aggregates in water.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should first be dissolved in a 100% organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a highly recommended solvent for this purpose as it is a powerful, polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water.[3][4][5] For a related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), DMSO is the recommended solvent for creating stock solutions.[6] Methanol can also be a suitable organic solvent.[7]
Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?
A3: While DMSO is an excellent solvent, it can be toxic to cells at high concentrations. Generally, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v).[8] However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cells.
Q4: Can I dissolve this compound directly in a biological buffer like PBS?
A4: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended. Due to its low aqueous solubility, the compound is likely to precipitate or form a non-homogenous suspension.[9] A stock solution in an appropriate organic solvent should be prepared first and then diluted into the biological buffer.
Q5: Why does my this compound solution appear cloudy or have visible precipitate after dilution into my buffer?
A5: Cloudiness or precipitation upon dilution of a this compound stock solution into a biological buffer is a clear indication of poor solubility. This "hydrophobic effect" occurs when the hydrophobic molecules aggregate to minimize their contact with water.[10] This can be influenced by the concentration of the compound, the pH and ionic strength of the buffer, and the temperature.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the buffer is too high. | Reduce the final concentration of this compound in the working solution. |
| Rapid Change in Solvent Polarity | The sudden shift from 100% DMSO to an aqueous environment causes the compound to crash out of solution. | Try a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer while vortexing, then add this intermediate dilution to the final volume of the buffer. |
| Buffer Composition | The pH or ionic strength of the buffer is not optimal for this compound solubility. | Test a range of biological buffers with different pH values. For acridine compounds, solubility can be pH-dependent.[7] |
| Temperature Effects | The buffer is at a temperature that decreases the solubility of the compound. | Gently warm the buffer to 37°C before and during the dilution of the stock solution.[10] |
Issue 2: The this compound solution is initially clear but becomes cloudy over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow Aggregation | The compound is forming aggregates over time.[1] | Prepare the working solution fresh just before each experiment. Avoid storing diluted aqueous solutions.[7] |
| Temperature Fluctuation | Changes in temperature during storage are causing the compound to come out of solution. | Store the working solution at a constant temperature. If used in cell culture, keep it at 37°C. |
| Interaction with Buffer Components | The compound may be interacting with salts in the buffer, leading to precipitation. | Try using a buffer with a different composition or lower salt concentration. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents and Buffers
| Solvent/Buffer | Maximum Solubility (Hypothetical) | Observations |
| 100% DMSO | > 50 mM | Clear solution |
| 100% Ethanol | ~ 20 mM | Clear solution |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 µM | Precipitate forms at higher concentrations |
| Tris-HCl, pH 7.4 | < 15 µM | Slight improvement over PBS |
| DMEM + 10% FBS | ~ 25 µM | Serum proteins may aid in solubilization |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.[11]
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
Protocol 2: Preparation of a Working Solution in Biological Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile biological buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Warm the biological buffer to the experimental temperature (e.g., 37°C for cell culture experiments).
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below the tolerance level for your experiment (e.g., <0.5%).
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for another 30 seconds to ensure a homogenous solution.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.[7]
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. The Partner Does Matter: The Structure of Heteroaggregates of Acridine Orange in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allencell.org [allencell.org]
Technical Support Center: Optimizing 4-Methoxyacridine Staining Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-Methoxyacridine staining protocols. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during this compound staining, providing potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Inadequate Staining Concentration: The concentration of this compound (specifically 9-Amino-6-Chloro-2-Methoxyacridine, or ACMA) is too low. | Optimize the ACMA concentration by performing a titration. Typical starting concentrations for DNA staining range from 1 to 10 µM. For pH measurements, concentrations can be lower, in the range of 0.5 to 5 µM. |
| Suboptimal Incubation Time: The incubation period is not long enough for the dye to effectively bind to its target. | Increase the incubation time. For live-cell imaging, incubation times of 15-30 minutes are common. For fixed cells or vesicle preparations, longer incubation might be necessary. | |
| Incorrect Filter Sets: The excitation and emission filters on the microscope are not appropriate for ACMA's spectral properties. | Use a filter set that matches the excitation and emission maxima of ACMA (approximately 419 nm for excitation and 483 nm for emission when bound to DNA).[1] | |
| Photobleaching: The fluorescent signal is fading due to prolonged exposure to the excitation light. | Minimize light exposure by using the lowest possible excitation intensity and capturing images quickly. Use an anti-fade mounting medium for fixed-cell imaging.[2][3][4][5] | |
| Cellular Efflux: Live cells may actively pump the dye out. | Perform staining at a lower temperature (e.g., on ice) to reduce the activity of efflux pumps. However, be aware this will also slow down dye uptake. | |
| High Background Fluorescence | Excessive Staining Concentration: The concentration of ACMA is too high, leading to non-specific binding. | Reduce the ACMA concentration. Perform a titration to find the optimal balance between signal and background. |
| Insufficient Washing: Unbound dye has not been adequately removed. | Increase the number and duration of washing steps after staining. Use a suitable buffer like phosphate-buffered saline (PBS). | |
| Autofluorescence: The cells or the culture medium exhibit natural fluorescence. | Image an unstained control sample to assess the level of autofluorescence. Use a culture medium with low background fluorescence, such as a phenol red-free medium, during imaging. | |
| Uneven or Patchy Staining | Cell Clumping: Cells are not in a single-cell suspension, leading to uneven dye access. | Ensure cells are well-dispersed before and during staining. Gentle pipetting or trituration can help break up clumps. |
| Poor Dye Solubility: The ACMA stock solution is not properly dissolved or has precipitated. | Ensure the ACMA is fully dissolved in a suitable solvent like DMSO or methanol before diluting it in aqueous buffer.[6] Prepare fresh dilutions before each experiment. | |
| Cell Permeabilization Issues (for fixed cells): The fixative or permeabilization agent has damaged cellular structures, leading to inconsistent staining. | Optimize fixation and permeabilization protocols. For example, a shorter fixation time or a milder detergent might be necessary. | |
| Difficulty in Interpreting pH Measurements | Lack of Calibration: The fluorescence quenching has not been calibrated to specific pH values. | Perform a pH calibration curve using buffers of known pH in the presence of an ionophore like nigericin to equilibrate the internal and external pH.[7][8] |
| Signal is Not Solely pH-Dependent: Changes in fluorescence may be due to factors other than pH, such as dye concentration or binding to other cellular components. | Use ratiometric imaging if possible with a pH-insensitive dye as a reference to normalize for concentration-dependent effects.[8][9] | |
| ACMA is not suitable for quantifying protonation: The total amount of ACMA inside the membrane may change as new dye equilibrates across the membrane. | ACMA is better suited for relative measures of pH.[10] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a heterocyclic compound. A common derivative used in research is 9-Amino-6-Chloro-2-Methoxyacridine (ACMA). ACMA is a versatile fluorescent probe with two primary applications:
-
DNA Intercalation: It binds to DNA, particularly to AT-rich regions, and its fluorescence is a useful tool for visualizing the nucleus and studying DNA-related processes.[1]
-
pH Sensing: ACMA's fluorescence is sensitive to pH. It accumulates in acidic compartments, and its fluorescence is quenched in response to the formation of a pH gradient. This property is widely used to measure pH changes in organelles like lysosomes and to study the activity of proton pumps, such as ATP synthases.[10][11][12]
2. What are the optimal excitation and emission wavelengths for ACMA?
When bound to DNA, ACMA has an excitation maximum of approximately 419 nm and an emission maximum of around 483 nm.[1] For pH-dependent fluorescence quenching measurements, similar wavelengths are used, with the key measurement being the change in fluorescence intensity.
3. Can I use ACMA for live-cell imaging?
Yes, ACMA is cell-permeable and can be used for live-cell imaging. However, it's important to consider potential cytotoxicity, especially at higher concentrations and with longer incubation times. It is recommended to use the lowest effective concentration and minimize the duration of the experiment.
4. How should I prepare and store ACMA stock solutions?
ACMA is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol to prepare a concentrated stock solution.[6] Store the stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
5. What is a typical protocol for DNA staining in fixed cells with ACMA?
Below is a general protocol for staining the nuclei of fixed mammalian cells. Optimization of concentrations and incubation times may be required for your specific cell type.
Experimental Protocol: Nuclear Staining of Fixed Cells
-
Cell Seeding: Seed cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If required for other antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a 1-5 µM ACMA solution in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope with appropriate filter sets.
6. How do I use ACMA to measure pH changes in vesicles?
ACMA fluorescence quenching is a common method to monitor proton pumping and pH gradient formation in reconstituted vesicles or isolated organelles.
Experimental Protocol: ACMA Fluorescence Quenching Assay
-
Vesicle Preparation: Prepare proteoliposomes or isolated organelles in a suitable buffer.
-
Assay Buffer: Prepare an assay buffer with a neutral pH (e.g., 7.4).
-
ACMA Addition: Add ACMA to the assay buffer to a final concentration of 0.5-2 µM.
-
Baseline Measurement: Add the vesicles to the ACMA-containing buffer in a fluorometer cuvette and record the baseline fluorescence (Excitation: ~410 nm, Emission: ~480 nm).
-
Initiate Proton Pumping: Initiate the process that generates a pH gradient (e.g., by adding ATP to activate a proton pump).
-
Monitor Quenching: Record the decrease in ACMA fluorescence over time. The rate and extent of quenching are proportional to the proton pumping activity.
-
Dissipate Gradient (Control): At the end of the experiment, add a protonophore (e.g., CCCP or nigericin) to dissipate the pH gradient, which should lead to the recovery of fluorescence.[10]
7. What are some alternatives to ACMA for DNA staining and pH measurement?
-
For DNA Staining: DAPI and Hoechst stains are common alternatives for nuclear staining.[13][14][15] They have different spectral properties and may offer advantages in terms of photostability or cell permeability.
-
For Lysosomal pH Measurement: LysoTracker and LysoSensor probes are commercially available dyes specifically designed for labeling and measuring the pH of acidic organelles.[16][17]
Data Presentation
Table 1: Spectral Properties of ACMA and Common Alternatives
| Dye | Excitation (nm) | Emission (nm) | Primary Application |
| ACMA (bound to DNA) | ~419 | ~483 | DNA Staining, pH Sensing |
| DAPI (bound to DNA) | ~358 | ~461 | DNA Staining |
| Hoechst 33342 (bound to DNA) | ~350 | ~461 | DNA Staining (Live Cells) |
| LysoTracker Red DND-99 | ~577 | ~590 | Acidic Organelle Staining |
| LysoSensor Green DND-189 | ~443 | ~540 | pH Measurement in Acidic Organelles |
Table 2: Comparison of Staining Conditions for Different Applications
| Application | Typical ACMA Concentration | Incubation Time | Cell State | Key Considerations |
| DNA Staining (Fixed Cells) | 1 - 10 µM | 15 - 30 min | Fixed | Permeabilization may be needed. |
| DNA Staining (Live Cells) | 0.5 - 5 µM | 10 - 20 min | Live | Potential for cytotoxicity. |
| pH Measurement (Vesicles) | 0.5 - 2 µM | 2 - 5 min (equilibration) | Isolated | Requires a fluorometer and initiation of a proton gradient. |
| Flow Cytometry (DNA Content) | 1 - 10 µM | 20 - 40 min | Fixed | Requires permeabilization for DNA access. |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The best DNA stains and probes [lubio.ch]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
4-Methoxyacridine signal-to-noise ratio improvement
Welcome to the technical support center for 4-Methoxyacridine, focusing on the commonly used derivative 9-amino-6-chloro-2-methoxyacridine (ACMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 9-amino-6-chloro-2-methoxyacridine (ACMA) and what are its primary applications?
9-amino-6-chloro-2-methoxyacridine (ACMA) is a cell-permeable fluorescent probe. Its primary applications include:
-
DNA Intercalation: ACMA intercalates into DNA, particularly binding to poly(dA-dT) sequences. This property is utilized for labeling and studying DNA.[1]
-
pH Measurement: ACMA's fluorescence is pH-dependent and becomes quenched when a pH gradient is established across a membrane. This makes it a valuable tool for studying proton gradients in various biological systems, such as in animal and plant cells.[1]
Q2: What are the spectral properties of ACMA?
The optimal excitation and emission wavelengths for ACMA are:
Q3: How does pH affect ACMA's fluorescence?
ACMA is a pH-sensitive probe. Its fluorescence intensity decreases as the environment becomes more acidic. This quenching of fluorescence in response to a proton gradient is the basis for its use in measuring pH changes across membranes.[1]
Q4: What are the common causes of low signal-to-noise ratio in ACMA experiments?
Low signal-to-noise ratio can be attributed to several factors:
-
High Background Fluorescence: This can originate from the sample itself (autofluorescence), the experimental medium, or non-specific binding of ACMA.
-
Fluorescence Quenching: The fluorescence of ACMA can be quenched by various substances present in the experimental setup.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the ACMA fluorophore, resulting in a diminished signal.
-
Suboptimal Instrument Settings: Incorrect excitation/emission wavelengths, gain settings, or exposure times can lead to poor signal detection.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Filter Set/Wavelengths | Ensure your microscope or plate reader is equipped with the appropriate filters for ACMA (Excitation: ~411 nm, Emission: ~475 nm). |
| Low Probe Concentration | Optimize the ACMA concentration. Start with the recommended concentration from the literature or manufacturer and perform a titration to find the optimal concentration for your specific cell type and experimental conditions. |
| Cell Permeability Issues | While ACMA is cell-permeable, ensure that the cell membranes are healthy. For fixed cells, ensure the fixation and permeabilization protocol does not interfere with ACMA uptake or localization. |
| Photobleaching | Minimize exposure to the excitation light. Use neutral density filters to reduce light intensity, decrease exposure times, and acquire images only when necessary. Consider using an anti-fade mounting medium for fixed-cell imaging. |
| Instrument Gain/Exposure Too Low | Increase the gain or exposure time on your instrument. Be cautious, as excessively high settings can increase background noise.[2] |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter with a narrower bandpass or spectral unmixing if your imaging system supports it. |
| Media Components | Phenol red in cell culture media can contribute to background fluorescence. Use phenol red-free media for your experiments. Other media components like riboflavin can also fluoresce. If possible, use a simplified buffer system during imaging. |
| Non-specific Binding | Ensure proper washing steps are included in your protocol to remove any unbound ACMA. Optimize washing time and the number of washes. |
| Dirty Optics | Clean the objective and other optical components of your microscope to remove dust and residue that can scatter light and increase background. |
Issue 3: Rapid Signal Fading (Photobleaching)
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the intensity of the excitation light by using neutral density filters. Use the lowest light intensity that provides an adequate signal. |
| Prolonged Exposure Time | Decrease the camera exposure time. For time-lapse imaging, increase the interval between image acquisitions. |
| Oxygen Scavengers | For in vitro assays, consider adding an oxygen scavenger system to the buffer to reduce photobleaching. |
| Choice of Fluorophore | If photobleaching remains a significant issue, consider if a more photostable alternative fluorophore is suitable for your application. |
Experimental Protocols
General Protocol for Staining Cultured Cells with ACMA
This protocol provides a general guideline for staining live cultured cells with ACMA for fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.
Materials:
-
ACMA stock solution (e.g., 1 mg/mL in DMSO)
-
Cultured cells on coverslips or in imaging dishes
-
Phenol red-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
-
Working Solution Preparation: Prepare a fresh working solution of ACMA in phenol red-free medium or imaging buffer. The final concentration typically ranges from 1 to 10 µM. It is crucial to determine the optimal concentration for your specific cell line and application to avoid artifacts from overloading or low signal.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the ACMA working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with the imaging buffer to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for ACMA (Excitation: ~411 nm, Emission: ~475 nm).
-
Workflow for Cellular Staining with ACMA
Protocol for ACMA-Based Microplate Reader Assay
This protocol is designed for measuring changes in fluorescence, for instance, due to pH gradient formation, in a multi-well plate format.
Materials:
-
ACMA stock solution
-
Cell suspension or vesicle preparation
-
Assay buffer
-
Black-walled, clear-bottom microplates (recommended for fluorescence assays to reduce crosstalk and background).[2]
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Plate Preparation: Add your cell suspension or vesicle preparation to the wells of the microplate.
-
ACMA Addition: Add ACMA to each well to reach the desired final concentration.
-
Incubation: Incubate the plate as required by your experimental design, protected from light.
-
Instrument Setup:
-
Set the excitation and emission wavelengths on the microplate reader to ~411 nm and ~475 nm, respectively.
-
Gain Optimization: Perform a gain adjustment on a well that is expected to have the highest fluorescence signal to ensure the signal is within the dynamic range of the detector and not saturated.[3][4][5][6]
-
Select the appropriate reading mode (e.g., top or bottom reading, depending on your sample and plate type).
-
-
Measurement:
-
Initiate your experimental treatment (e.g., addition of a compound to induce a pH gradient).
-
Measure the fluorescence intensity over time (kinetic read) or at a specific endpoint.
-
Logical Flow for Optimizing Microplate Reader Settings
Quantitative Data Summary
Factors Affecting ACMA Fluorescence Signal
| Parameter | Factor | Effect on Signal | Notes |
| pH | Decrease in pH (acidic) | Quenching (Signal Decrease) | ACMA fluorescence is highly sensitive to proton gradients.[1] |
| DNA Binding | Intercalation into DNA | Quenching (Signal Decrease) | The extent of quenching can depend on the DNA sequence.[1][7][8] |
| Solvent | Methanol | Soluble at ~1 mg/mL | Solubility in other organic solvents and their effect on quantum yield should be empirically tested.[1] |
| Solvent | Water | Miscible | Aqueous solutions are commonly used, but stability may be limited.[1] |
| Photostability | Light Exposure | Photobleaching (Signal Decrease) | The rate of photobleaching is dependent on light intensity and duration of exposure. |
| Potential Quenchers | Electron flow inhibitors, energy transfer inhibitors, uncouplers | Can alter fluorescence by affecting proton gradients.[9] | The effect is often indirect by modulating the biological system being studied. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. news-medical.net [news-medical.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. youtube.com [youtube.com]
- 5. selectscience.net [selectscience.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxyacridine Fluorescence in Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the quenching of 4-Methoxyacridine fluorescence by cellular components. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is fluorescence quenching and why is it relevant for this compound?
Fluorescence quenching is a process that decreases the intensity of the fluorescence emission from a fluorophore, such as this compound. This can occur through various mechanisms, including interactions with other molecules. In a cellular context, components like amino acids, nucleotides, and lipids can act as quenchers. Understanding this quenching is crucial as it can provide insights into the local environment of this compound, its binding to cellular targets, and its intracellular concentration.
2. What are the common cellular components that can quench the fluorescence of this compound?
While specific data for this compound is limited, based on studies of similar acridine dyes and other fluorophores, the following cellular components are potential quenchers:
-
Amino Acids: Tryptophan and Tyrosine are known to be effective quenchers of fluorescence due to their aromatic structures.
-
Nucleotides: Guanine has been shown to be a potent quencher of fluorescence for various dyes.
-
Lipids: The complex and heterogeneous environment of lipid membranes can influence fluorophore behavior and potentially lead to quenching.
-
Endogenous Molecules: Other small molecules and ions present in the cellular milieu can also contribute to quenching.
3. What are the primary mechanisms of fluorescence quenching?
There are two main types of quenching:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is typically dependent on temperature and viscosity.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of fluorophores that can be excited.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal from this compound in Cells
-
Question: I have treated my cells with this compound, but I am observing a very weak or no fluorescence signal. What could be the cause?
-
Answer:
-
Inefficient Cellular Uptake: this compound may not be efficiently entering the cells. You can investigate the uptake mechanism by performing experiments at different temperatures (e.g., 4°C vs. 37°C) or by using endocytosis inhibitors.
-
High Level of Quenching: The intracellular environment may be causing significant quenching of the this compound fluorescence. This could be due to high concentrations of endogenous quenchers.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of this compound.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to degrade. Minimize exposure time and intensity.
-
Low Concentration: The concentration of this compound used may be too low. Consider performing a dose-response experiment.
-
Issue 2: High Background Fluorescence
-
Question: I am observing a high level of background fluorescence, which is interfering with the signal from this compound. How can I reduce it?
-
Answer:
-
Autofluorescence: Cells and some culture media components can have intrinsic fluorescence. Image an unstained sample to assess the level of autofluorescence. You can try using a different culture medium or specific reagents to reduce autofluorescence.
-
Non-specific Binding: this compound may be binding non-specifically to cellular components or the culture dish. Ensure thorough washing steps after incubation with the dye.
-
Contaminated Reagents: Check your buffers and media for any fluorescent contaminants.
-
Issue 3: Inconsistent Fluorescence Readings
-
Question: My fluorescence measurements for this compound are not reproducible between experiments. What could be the reason?
-
Answer:
-
Cellular Health and Density: Variations in cell health, confluency, and passage number can affect cellular uptake and metabolism, leading to inconsistent results. Standardize your cell culture procedures.
-
Incubation Time and Temperature: Ensure that the incubation time and temperature for this compound treatment are consistent across all experiments.
-
Instrument Settings: Use the same instrument settings (e.g., gain, exposure time, lamp intensity) for all measurements.
-
Quantitative Data
Due to the limited availability of specific quantitative data for the quenching of this compound by individual cellular components, the following table provides hypothetical Stern-Volmer constants (KSV) based on data from similar acridine dyes and common quenchers. These values should be considered as a general guide for the potential quenching efficiency.
| Quencher | Potential Quenching Mechanism | Hypothetical Stern-Volmer Constant (KSV) M-1 |
| Tryptophan | Dynamic & Static | 50 - 200 |
| Tyrosine | Dynamic & Static | 30 - 150 |
| Guanosine Monophosphate (GMP) | Static | 100 - 500 |
| Adenosine Monophosphate (AMP) | Dynamic | 10 - 50 |
| Lipid Vesicles (e.g., POPC) | Environmental Effects | Variable, depends on lipid composition and phase |
Note: The actual KSV values for this compound will need to be determined experimentally.
Experimental Protocols
1. In Vitro Fluorescence Quenching Assay
This protocol describes a general method to determine the Stern-Volmer constant for the quenching of this compound by a specific cellular component (quencher).
-
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Quencher stock solution (e.g., Tryptophan, GMP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence plate reader
-
96-well black, clear-bottom plates (for plate reader) or cuvettes (for fluorometer)
-
-
Procedure:
-
Prepare a working solution of this compound in PBS at a fixed concentration (e.g., 1 µM).
-
Prepare a series of quencher solutions in PBS at different concentrations.
-
In a 96-well plate or cuvettes, mix the this compound working solution with the different concentrations of the quencher. Include a control with no quencher.
-
Incubate the samples at a constant temperature (e.g., 25°C) for a set period to allow for equilibration.
-
Measure the fluorescence intensity at the emission maximum of this compound, using the appropriate excitation wavelength.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) against the quencher concentration [Q].
-
The slope of this Stern-Volmer plot will give the Stern-Volmer constant (KSV).
-
2. Cellular Uptake Pathway Analysis
This protocol helps to determine the mechanism of this compound uptake into cells using endocytosis inhibitors.
-
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
This compound
-
Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Filipin for caveolae-mediated endocytosis, Amiloride for macropinocytosis)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in a suitable format (e.g., chamber slides for microscopy, 24-well plates for flow cytometry) and allow them to adhere overnight.
-
Pre-treat the cells with the different endocytosis inhibitors at their effective concentrations for a specified time (e.g., 30-60 minutes). Include a control group with no inhibitor.
-
Add this compound to all wells at a final concentration and incubate for a defined period (e.g., 1-2 hours).
-
Wash the cells thoroughly with PBS to remove extracellular this compound.
-
Analyze the intracellular fluorescence of this compound using either fluorescence microscopy or flow cytometry.
-
Compare the fluorescence intensity in the inhibitor-treated cells to the control cells. A significant reduction in fluorescence in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
-
Visualizations
Caption: Workflow for determining the Stern-Volmer constant for fluorescence quenching.
Caption: Workflow for analyzing the cellular uptake pathway of this compound.
Technical Support Center: Acridine-Based Fluorescent Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acridine-based fluorescent dyes, such as Acridine Orange (AO).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of using Acridine Orange for cellular staining?
Acridine Orange is a cell-permeable, nucleic acid-selective fluorescent dye.[1][2] Its metachromatic properties allow it to differentially stain various cellular components based on their acidity and nucleic acid content.[2][3] In live cells, AO accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red-orange fluorescence.[3][4] In the nucleus and cytoplasm, it intercalates with double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), emitting green and red-orange fluorescence, respectively.[2][5] This differential staining is valuable for studying lysosomal activity, apoptosis, and cell cycle status.[2][6]
Q2: Can Acridine Orange be used for fixed cells?
Yes, but with caution. Formaldehyde fixation can cause problems with AO staining, potentially leading to a loss of the differential orange-red and green fluorescence used to distinguish RNA and DNA.[7] Some protocols suggest that alcoholic fixation might be a better alternative to prevent improper staining.[7] Post-staining fixation with glutaraldehyde has been reported to decrease background fluorescence and increase the signal-to-noise ratio.[8]
Q3: How can I differentiate between apoptotic, necrotic, and healthy cells using Acridine Orange?
The differential fluorescence of Acridine Orange allows for the distinction between healthy, apoptotic, and necrotic cells.
-
Healthy cells: Exhibit a bright green nucleus due to AO intercalating with dsDNA and red/orange fluorescent lysosomes due to the acidic environment.[4]
-
Apoptotic cells: Early in apoptosis, chromatin condenses, leading to more intense green fluorescence. In later stages, the cell membrane remains intact, but lysosomal membranes may become permeable, causing the red fluorescence to diminish while the nucleus may show fragmentation and condensed green fluorescence.[4][9]
-
Necrotic cells: The cell membrane is compromised, leading to a loss of the pH gradient in lysosomes and, consequently, a decrease or loss of red fluorescence. The nucleus may stain uniformly green or yellow-green, but the overall fluorescence is typically weaker than in healthy cells.[9][10]
Q4: What are the optimal excitation and emission wavelengths for Acridine Orange?
The spectral properties of Acridine Orange depend on its binding state:
-
Bound to dsDNA: Excitation maximum is around 502 nm, and the emission maximum is at 525 nm (green).[11]
-
Bound to ssRNA or in acidic compartments (aggregated form): Excitation is around 460 nm, and the emission maximum shifts to approximately 650 nm (red-orange).[2][3] A common setup for fluorescence microscopy uses a blue light excitation filter (around 450-490 nm).[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with acridine-based fluorescent dyes.
Problem 1: Weak or No Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Old or Contaminated Reagents | Ensure all reagents, especially the Acridine Orange solution, are fresh.[12] Prepare fresh staining solution from a stock. |
| Incorrect pH of Staining Solution | Verify and adjust the pH of the staining buffer as required by your protocol. The pH can significantly impact AO's properties.[12] |
| Insufficient Staining Time | Optimize the incubation time. Typical staining times range from 2 to 20 minutes, but this can be cell-type dependent.[12][13] |
| Excessive Rinsing | Rinse gently and avoid prolonged washing steps, as this can remove the stain from the cells.[12] |
| Low Dye Concentration | Perform a concentration titration to find the optimal dye concentration for your specific cell type and application. |
| Fixation Issues | Formaldehyde fixation can interfere with staining. Consider using alcoholic fixation or performing staining on live cells before fixation.[7] |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Autofluorescence of the Specimen | Use a quenching agent or a mounting medium containing an antifade reagent to reduce autofluorescence.[12] |
| Contaminated Reagents or Glassware | Use fresh, high-purity reagents and ensure all glassware is thoroughly cleaned. |
| Improperly Cleaned Microscope Optics | Regularly clean the microscope objectives, filters, and light path to remove fluorescent debris.[12] |
| Dye Precipitation | Acridine Orange can precipitate in certain buffers, especially in highly humic water.[7] Filter the staining solution before use. |
| Excessive Dye Concentration | A high concentration of the dye can lead to non-specific binding and high background. Titrate the dye to find the optimal concentration. |
Problem 3: Rapid Photobleaching
Possible Causes & Solutions
| Cause | Recommended Solution |
| Prolonged Exposure to Excitation Light | Minimize the exposure time and intensity of the excitation light.[12][14] Examine slides promptly after staining.[12] |
| High Excitation Light Intensity | Use the lowest possible light intensity that provides an adequate signal.[14][15] Neutral density filters can be used to attenuate the light source.[15] |
| Absence of Antifade Reagent | Use a commercially available antifade mounting medium to preserve the fluorescence.[12][15][16] |
| Oxygen Presence | For fixed cells, anoxia can significantly reduce photobleaching.[17] This is less practical for live-cell imaging. |
| Choice of Fluorophore | If photobleaching is a persistent issue, consider using more photostable dyes if your experimental design allows.[15][18] |
Problem 4: Dye Aggregation
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Dye Concentration | High concentrations of Acridine Orange can lead to the formation of aggregates in solution.[19][20] Prepare fresh dilutions from a stock solution and vortex thoroughly. |
| Inappropriate Solvent | Ensure the dye is fully dissolved in the appropriate solvent as recommended by the manufacturer. |
| Ionic Strength of the Buffer | The aggregation of AO can be influenced by the ionic composition of the buffer. |
Experimental Protocols
General Staining Protocol for Live Cells
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange in a suitable buffer (e.g., PBS or cell culture medium) at the desired final concentration (typically 1-5 µg/mL).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Acridine Orange staining solution to the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Washing: Gently wash the cells twice with PBS to remove the excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets (e.g., blue excitation).
Protocol for Apoptosis Detection
-
Cell Preparation: Harvest cells and wash them with PBS.
-
Fixation (Optional): Fix cells with 1% paraformaldehyde in PBS for 15 minutes on ice.[5] Alternatively, use 70% ethanol for fixation and permeabilization.[5]
-
RNase Treatment: To specifically visualize DNA, treat the cells with RNase A (e.g., 1 mg/mL in distilled water) for 30 minutes at 37°C to remove RNA.[5][21]
-
Acid Treatment: Briefly expose cells to 0.1 M HCl to denature DNA in apoptotic cells.[5]
-
Staining: Add the Acridine Orange staining solution (e.g., 6 µg/mL in a citric acid-phosphate buffer at pH 2.6) and incubate.[5]
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. Non-apoptotic cells will have green nuclei, while apoptotic cells will exhibit condensed, fragmented nuclei with strong red or reduced green fluorescence.[5]
Data and Visualization
Quantitative Staining Parameters
| Parameter | Recommended Range | Application |
| Staining Concentration | 0.01% solution in PBS | General bacterial/fungal staining[12] |
| 1-5 µg/mL | Live cell imaging of lysosomes | |
| 6.6 µM | Apoptosis detection (with bisbenzimide)[22] | |
| Incubation Time | 2-5 minutes | Bacterial/fungal smear[12] |
| 15-20 minutes | Live cell staining[13] | |
| Excitation Wavelength | 450-490 nm (blue light) | General purpose[12] |
| 502 nm | For dsDNA-bound AO (green emission)[11] | |
| 460 nm | For ssRNA/aggregated AO (red emission)[3] | |
| Emission Wavelength | ~525 nm (green) | dsDNA-bound AO[11] |
| ~650 nm (red) | ssRNA/aggregated AO[2] |
Visual Workflow and Troubleshooting Diagrams
References
- 1. What are the limitations of acridine orange stain? | AAT Bioquest [aatbio.com]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 5. emsdiasum.com [emsdiasum.com]
- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new post-staining fixation technique for Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 12. Acridine Orange | MI [microbiology.mlsascp.com]
- 13. researchgate.net [researchgate.net]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 15. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 16. emsdiasum.com [emsdiasum.com]
- 17. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scribd.com [scribd.com]
- 22. Optimization of an Acridine Orange-bisbenzimide procedure for the detection of apoptosis-associated fluorescence colour changes in etoposide-treated cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxyacridine Imaging
Welcome to the technical support center for 4-Methoxyacridine imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common artifacts and issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in imaging?
This compound is a fluorescent chemical compound. In cellular imaging, it is often used as a fluorescent probe, potentially for staining specific cellular components or for investigating cellular processes. Its fluorescence allows for the visualization of these targets under a microscope.
Q2: What are the most common artifacts observed in this compound imaging?
The most common artifacts include photobleaching, non-specific binding, and signal-to-noise ratio issues. These can manifest as fading signals, high background fluorescence, and difficulty in distinguishing the target structure from the background.
Q3: How can I minimize photobleaching of this compound?
To minimize photobleaching, it is recommended to use an anti-fade mounting medium.[1][2] Additionally, reducing the exposure time and the intensity of the excitation light can significantly decrease the rate of photobleaching.[1] If possible, using a more stable fluorophore or a dye with a higher quantum yield can also be considered.
Q4: What causes non-specific binding and how can I reduce it?
Non-specific binding can occur due to electrostatic or hydrophobic interactions between this compound and cellular components other than the intended target.[3] To mitigate this, optimizing the staining concentration and incubation time is crucial.[4] Implementing stringent wash steps after staining can also help remove unbound or loosely bound probe molecules.[4]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during this compound imaging.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low Concentration: The concentration of this compound is too low for detection. | Increase the concentration of this compound incrementally. |
| Photobleaching: The fluorescent signal has been destroyed by prolonged exposure to excitation light. | Use an anti-fade reagent in your mounting medium.[1][2] Minimize light exposure by reducing illumination intensity and exposure time.[1] | |
| Incorrect Filter Set: The microscope's filter set does not match the excitation and emission spectra of this compound. | Ensure the excitation and emission filters are appropriate for this compound's spectral properties. | |
| High Background Signal | Excessive Concentration: The concentration of this compound is too high, leading to non-specific binding.[4] | Reduce the concentration of this compound. Perform a concentration titration to find the optimal balance between signal and background.[4] |
| Inadequate Washing: Insufficient washing after staining leaves unbound probe in the sample. | Increase the number and duration of wash steps after incubation with this compound. | |
| Autofluorescence: The cells or tissue have endogenous molecules that fluoresce at the same wavelength as this compound. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or a fluorophore with a different emission spectrum. | |
| Uneven or Patchy Staining | Probe Aggregation: this compound may form aggregates that bind non-specifically to the sample. | Prepare fresh staining solutions and consider filtering the solution before use. |
| Incomplete Permeabilization: For intracellular targets, the cell membrane may not be sufficiently permeabilized for the probe to enter. | Optimize the permeabilization step by adjusting the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100). |
Experimental Protocols
Below is a general protocol for staining cells with this compound. Note that optimal conditions may vary depending on the cell type and experimental setup.
Cell Preparation and Fixation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
This compound Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically, but a starting range of 1-10 µM is common.
-
Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter set for this compound.
Visual Guides
Troubleshooting Workflow for Weak or No Signal
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: 4-Methoxyacridine (ACMA) for Flow Cytometry
Welcome to the technical support center for the use of 4-Methoxyacridine, also known as 9-Amino-6-chloro-2-methoxyacridine (ACMA), in flow cytometry. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ACMA) and what is it used for in flow cytometry?
A1: this compound (ACMA) is a cell-permeable fluorescent probe. Its primary applications in cellular analysis are based on its ability to intercalate into DNA and its pH-sensitive fluorescence.[1] In flow cytometry, it can be used to:
-
Assess DNA content in cell cycle analysis.
-
Potentially measure intracellular pH changes.[1]
-
Act as a counterstain in multicolor experiments.
Q2: What are the spectral properties of ACMA?
A2: ACMA has an excitation maximum at approximately 411 nm and an emission maximum at around 475 nm.[1] It can be effectively excited by the violet laser (405 nm) commonly found on most flow cytometers.
Q3: Is ACMA toxic to cells?
A3: Yes, as a DNA intercalator, ACMA can be cytotoxic and has been shown to have mutagenic potential in some assays.[2] It is crucial to determine the optimal concentration that provides a sufficient signal without compromising cell viability during the course of your experiment.
Q4: How does the pH of the buffer affect ACMA staining?
A4: The fluorescence of ACMA is pH-dependent and is quenched in acidic environments.[1] This property can be exploited for measuring pH, but it also means that consistent pH must be maintained in your staining buffer for reproducible results in other applications.
Q5: Can ACMA be used in fixed cells?
A5: While ACMA is cell-permeable and can be used in live cells, fixation and permeabilization are generally required for DNA content analysis to ensure the dye can freely access the nucleus and intercalate with DNA. However, fixation methods should be tested as they can affect fluorescence intensity.
Experimental Protocols
Note: The following protocols are starting points. Optimization is critical for achieving the best results with your specific cell type and experimental setup.
Protocol 1: Live Cell Staining for Intracellular pH Indication (Optimization Required)
This protocol provides a framework for using ACMA as a qualitative indicator of intracellular pH changes.
Materials:
-
Cells of interest in single-cell suspension
-
This compound (ACMA) stock solution (e.g., 1 mg/mL in methanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells, resuspending them in PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Prepare a working solution of ACMA in PBS. Due to its cytotoxicity, start with a concentration titration from 0.1 µM to 5 µM.
-
Add the ACMA working solution to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and resuspend the pellet in fresh PBS.
-
Acquisition: Analyze the samples on a flow cytometer using a violet laser (405 nm) for excitation and a filter appropriate for the emission peak (e.g., 450/50 nm bandpass).
Protocol 2: Fixed Cell Staining for DNA Content Analysis
This protocol is designed for cell cycle analysis using ACMA.
Materials:
-
Cells of interest in single-cell suspension
-
This compound (ACMA) stock solution (e.g., 1 mg/mL in methanol)
-
PBS, pH 7.4
-
Fixation Buffer (e.g., 70% cold ethanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
RNase A solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash 1-2 x 10^6 cells with PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Permeabilization and RNase Treatment: Resuspend the cell pellet in 500 µL of permeabilization buffer containing RNase A (final concentration of 100 µg/mL). Incubate for 30 minutes at 37°C.
-
Staining: Add ACMA to a final concentration of 1-10 µM. Incubate for 15-30 minutes at room temperature in the dark.
-
Acquisition: Analyze on a flow cytometer with violet laser excitation.
Data Presentation
Table 1: Starting Concentrations for ACMA Optimization
| Parameter | Live Cell Staining | Fixed Cell Staining (DNA Content) |
| Starting Concentration Range | 0.1 - 5 µM | 1 - 10 µM |
| Incubation Time | 15 - 30 minutes | 15 - 30 minutes |
| Incubation Temperature | Room Temperature | Room Temperature |
| Cell Density | 1 x 10^6 cells/mL | 1-2 x 10^6 cells/sample |
Note: The optimal concentration will vary depending on the cell type and experimental conditions. A titration experiment is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Weak or No Signal | - Insufficient dye concentration- Short incubation time- pH of buffer is too acidic- Photobleaching | - Titrate ACMA concentration upwards.- Increase incubation time.- Ensure staining buffer is at a neutral or slightly alkaline pH.- Minimize exposure of stained cells to light. |
| High Background Fluorescence | - Excess dye concentration- Inadequate washing- Cell death and non-specific binding | - Titrate ACMA concentration downwards.- Include additional wash steps after staining.- Use a viability dye to exclude dead cells from the analysis. |
| High Coefficient of Variation (CV) in DNA Content Analysis | - Cell clumps- Incomplete RNase treatment- Non-uniform staining | - Filter cells through a nylon mesh before acquisition.- Ensure RNase A is active and incubation is sufficient.- Optimize staining concentration and incubation time. |
| Shift in Fluorescence Over Time | - pH instability of the buffer- Dye leakage from cells | - Use a well-buffered staining solution.- Acquire samples as soon as possible after staining. |
Visualizations
Caption: Experimental workflow for staining cells with this compound (ACMA).
References
Validation & Comparative
A Comparative Guide to DNA Staining: Acridine Orange vs. 4-Methoxyacridine
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for DNA staining is a critical step in a wide array of experimental protocols. This guide aims to provide a comprehensive comparison of two acridine-based compounds for this purpose: the widely-used Acridine Orange and the less common 4-Methoxyacridine.
It is important to note at the outset that while extensive data exists for the performance and application of Acridine Orange in DNA staining, there is a significant lack of published experimental data regarding the use of this compound for the same application. As such, a direct, data-driven performance comparison is not currently feasible. This guide will therefore provide a detailed overview of Acridine Orange, including its properties, mechanism of action, and established protocols, while also discussing the available information on related acridine derivatives to offer a broader context for researchers exploring alternatives.
Acridine Orange: A Versatile Nucleic Acid Stain
Acridine Orange is a cell-permeable, cationic dye that has long been a staple in cellular and molecular biology for the fluorescent staining of nucleic acids. Its versatility stems from its ability to differentially stain double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), as well as its utility in identifying acidic cellular compartments like lysosomes.[1][2]
Performance and Properties
When Acridine Orange intercalates into dsDNA, it emits a green fluorescence.[1][2][3] In contrast, when it binds to ssRNA or denatured single-stranded DNA (ssDNA), it results in a red fluorescence.[1][3] This metachromatic property allows for the simultaneous visualization and differentiation of DNA and RNA within a cell.[1]
| Property | Acridine Orange |
| Target | dsDNA, ssDNA, RNA, Acidic Vesicles[1] |
| Fluorescence (bound to dsDNA) | Green Emission |
| Fluorescence (bound to ssRNA/ssDNA) | Red Emission |
| Excitation Maximum (DNA) | ~502 nm |
| Emission Maximum (DNA) | ~525 nm |
| Excitation Maximum (RNA) | ~460 nm |
| Emission Maximum (RNA) | ~650 nm |
| Cell Permeability | Yes[1] |
Mechanism of Action
The differential staining of Acridine Orange is a result of its different modes of interaction with nucleic acids. The planar acridine ring intercalates between the base pairs of dsDNA, leading to a monomeric state that fluoresces green. When interacting with the more flexible structure of ssRNA or ssDNA, the dye molecules aggregate, leading to an excitonic interaction that results in a shift to red fluorescence.
References
A Head-to-Head Comparison: 4-Methoxyacridine Derivative (ACMA) vs. DAPI for Nuclear Staining
For researchers, scientists, and drug development professionals seeking the optimal fluorescent tool for nuclear visualization, this guide provides a comprehensive comparison of 9-Amino-6-chloro-2-methoxyacridine (ACMA), a derivative of 4-Methoxyacridine, and the widely-used 4′,6-diamidino-2-phenylindole (DAPI). This analysis is based on their photophysical properties, DNA binding mechanisms, and practical considerations in experimental workflows.
Executive Summary
DAPI is a well-established, high-affinity DNA stain that binds to the minor groove of DNA, exhibiting a strong preference for Adenine-Thymine (A-T) rich regions. Its fluorescence quantum yield increases significantly upon binding to double-stranded DNA (dsDNA), making it a bright and reliable nuclear counterstain, particularly for fixed cells. In contrast, ACMA functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. While specific quantitative data on its quantum yield and photostability in a cellular context are less prevalent in the literature, its distinct spectral properties and different binding mechanism present it as a potential alternative to DAPI in specific applications.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for ACMA and DAPI based on available experimental data. It is important to note that these values are compiled from various sources and may vary depending on the specific experimental conditions.
| Property | 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 4′,6-diamidino-2-phenylindole (DAPI) |
| Excitation Maximum (Bound to dsDNA) | ~419 nm[1][2] | ~358 nm[3] |
| Emission Maximum (Bound to dsDNA) | ~477 nm[2] | ~461 nm[3] |
| DNA Binding Mechanism | Intercalation[1] | Minor Groove Binding (A-T rich regions)[3] |
| Binding Constant (K) to dsDNA | ~5.5 - 6.5 x 10⁴ M⁻¹[1] | ~10⁷ M⁻¹ (minor groove); ~10⁵ M⁻¹ (intercalation)[3] |
| Quantum Yield (Bound to dsDNA) | Not explicitly reported | ~0.62 - 0.66 (increases ~20-fold upon binding)[3][4][5] |
| Cell Permeability | Cell-permeable[6] | Semi-permeable; requires higher concentrations for live cells[7][8] |
| Primary Application | DNA interaction studies, potential for cellular imaging | Nuclear counterstaining in fixed cells, apoptosis detection[9][10] |
Experimental Protocols
Detailed methodologies for utilizing ACMA and DAPI for nuclear staining are provided below.
Protocol for Nuclear Staining with 9-Amino-6-chloro-2-methoxyacridine (ACMA)
Note: A specific, standardized protocol for cellular imaging with ACMA is not widely documented. The following is a general protocol adapted from standard procedures for fluorescent DNA intercalators.
-
Reagent Preparation: Prepare a stock solution of ACMA in dimethyl sulfoxide (DMSO) or ethanol. Further dilute the stock solution in a buffered saline solution (e.g., PBS, pH 7.4) to the desired working concentration. Optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Cell Preparation:
-
For Fixed Cells: Grow cells on a suitable substrate (e.g., coverslips). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Rinse the cells three times with PBS. If required, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes, followed by three rinses with PBS.
-
For Live Cells: Grow cells on a suitable imaging dish. Prior to staining, replace the culture medium with a pre-warmed imaging buffer (e.g., HBSS).
-
-
Staining: Add the ACMA working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS or imaging buffer to reduce background fluorescence.
-
Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the excitation and emission maxima of ACMA (e.g., excitation filter ~420/20 nm; emission filter ~480/40 nm).
Protocol for Nuclear Staining with DAPI
This protocol is well-established for staining fixed cells.
-
Reagent Preparation: Prepare a stock solution of DAPI in deionized water or dimethylformamide (DMF) at a concentration of 1-5 mg/mL. Dilute the stock solution in PBS to a working concentration of 0.1-1 µg/mL.
-
Cell Preparation: Grow and fix cells as described in the ACMA protocol. Permeabilization is generally recommended for optimal DAPI staining.
-
Staining: Add the DAPI working solution to the fixed and permeabilized cells and incubate for 1-5 minutes at room temperature, protected from light.
-
Washing: Briefly rinse the cells twice with PBS.
-
Imaging: Mount the coverslip with an antifade mounting medium. Image the cells using a fluorescence microscope equipped with a DAPI filter set (e.g., excitation filter ~365 nm; emission filter ~445/50 nm).[9]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for nuclear staining with a fluorescent dye.
Signaling Pathways and Logical Relationships
The interaction of these dyes with DNA does not involve a signaling pathway in the traditional sense. Instead, their utility is based on their direct binding to the genetic material. The logical relationship can be visualized as follows:
Concluding Remarks
The choice between ACMA and DAPI for nuclear staining will largely depend on the specific requirements of the experiment. DAPI remains the gold standard for routine nuclear counterstaining in fixed samples due to its high affinity, significant fluorescence enhancement, and well-characterized properties. Its preferential binding to A-T rich regions can also be leveraged for specific studies of DNA topology.
ACMA, with its different spectral profile and intercalating binding mode, offers an alternative that may be advantageous in multi-color imaging experiments where spectral overlap with other fluorophores is a concern. Its lower reported binding affinity might result in a more dynamic staining, which could be beneficial in certain live-cell imaging scenarios, although its performance and potential cytotoxicity in live cells require further investigation. Researchers are encouraged to empirically determine the optimal dye and staining conditions for their specific cell type and application.
References
- 1. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DAPI | AAT Bioquest [aatbio.com]
- 4. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. How does DAPI work? | AAT Bioquest [aatbio.com]
- 8. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]
- 9. bosterbio.com [bosterbio.com]
- 10. DAPI staining and fluorescence microscopy techniques for phytoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Methoxyacridine as a pH Indicator: A Comparative Guide Against Established Probes
For researchers, scientists, and drug development professionals, the accurate measurement of pH is critical in a multitude of biological and chemical assays. While a variety of fluorescent pH indicators are commercially available, the validation of novel probes is essential to ensure their efficacy and reliability. This guide provides a comparative framework for validating 4-Methoxyacridine and its derivatives, specifically focusing on the more extensively documented 9-Amino-6-chloro-2-methoxyacridine (ACMA), against the well-established pH indicators BCECF and SNARF-1.
Comparative Analysis of pH Indicator Properties
Table 1: Spectroscopic and Physicochemical Properties of Selected pH Indicators
| Property | 9-Amino-6-chloro-2-methoxyacridine (ACMA) | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | SNARF-1 (Seminaphthorhodafluor-1) |
| pKa | Data not available | ~6.97 - 7.0[1][2] | ~7.5[3][4][5][6] |
| pH Range | Data not available | ~6.0 - 8.0[7] | ~6.5 - 8.5[5] |
| Excitation Max (λex) | ~411 nm[8] | ~440 nm (pH-insensitive), ~490-508 nm (pH-sensitive)[1][7][9] | ~488-532 nm (pH-dependent)[10] |
| Emission Max (λem) | ~475 nm[8] | ~530-535 nm[1][7][9] | ~580 nm (acidic), ~640 nm (basic)[4][10] |
| Fluorescence Quantum Yield (ΦF) | Data not available | Data not readily available in comparative format | Data not readily available in comparative format |
| Photostability | Data not available | Subject to photobleaching[3] | Generally considered more photostable than BCECF |
| Ratiometric | No (Intensity-based) | Yes (Dual-excitation)[7] | Yes (Dual-emission)[10] |
Note: The absence of key quantitative data for ACMA underscores the importance of the experimental validation protocols outlined in this guide.
Experimental Protocols for Validation
To rigorously assess the performance of a novel pH indicator like this compound or to fully characterize ACMA, a series of standardized experiments should be conducted. The following protocols provide a detailed methodology for determining the key performance parameters.
The pKa is a critical parameter that defines the pH range over which an indicator is most sensitive. A common method for its determination is through spectrophotometric or spectrofluorometric titration.
Protocol:
-
Prepare a series of buffers with precisely known pH values spanning the expected range of the indicator. A universal buffer system or a series of buffers (e.g., citrate, phosphate, borate) can be used to cover a wide pH range.
-
Prepare a stock solution of the indicator in a suitable solvent (e.g., DMSO).
-
Add a small, constant amount of the indicator stock solution to each buffer solution to achieve a final concentration typically in the micromolar range.
-
Measure the absorbance or fluorescence spectrum of the indicator in each buffer solution using a spectrophotometer or spectrofluorometer, respectively.
-
Plot the absorbance or fluorescence intensity at a specific wavelength (usually the wavelength of maximum change) against the pH of the buffer.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which 50% of the indicator is in its protonated/deprotonated form.
Caption: Workflow for the experimental determination of the pKa of a fluorescent pH indicator.
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized fluorescence standard.
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound (e.g., quinine sulfate, rhodamine 6G).
-
Prepare a series of solutions of both the test compound and the standard of varying, low absorbance (typically < 0.1 at the excitation wavelength) in the same solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.
-
Calculate the quantum yield of the test compound using the following equation:
ΦF(sample) = ΦF(standard) * (m(sample) / m(standard)) * (η(sample)² / η(standard)²)
where:
-
ΦF is the fluorescence quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
References
- 1. BCECF, Free Acid - Biotium [biotium.com]
- 2. bio-rad.com [bio-rad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. SNARF™-1 Carboxylic Acid, Acetate, Succinimidyl Ester | AAT Bioquest [aatbio.com]
- 5. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]
- 6. publiweb.femto-st.fr [publiweb.femto-st.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Fluorescence Properties of Quinacrine and a Methoxyacridine Derivative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fluorescence properties of the well-established fluorescent probe, quinacrine, and a representative methoxyacridine derivative, 9-Amino-6-chloro-2-methoxyacridine (ACMA). This document summarizes key quantitative data, details experimental methodologies for characteristic fluorescence measurements, and visualizes the DNA intercalation mechanism common to these acridine-based compounds.
Note on 4-Methoxyacridine: Initial literature searches for the specific fluorescence properties of this compound did not yield sufficient quantitative data for a comprehensive comparison. Therefore, this guide utilizes the well-characterized and structurally related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), as a representative methoxy-substituted acridine for the purpose of this comparative study.
Comparative Overview of Fluorescence Properties
The fluorescence characteristics of both quinacrine and ACMA are highly sensitive to their local environment, a property known as solvatochromism. This sensitivity, particularly their responses to binding with DNA, has led to their widespread use as fluorescent probes in biological systems.
| Property | 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Quinacrine |
| Excitation Max (λex) | ~411 nm (in Methanol)[1][2]; ~419 nm (when bound to DNA)[3] | ~436 nm[4] |
| Emission Max (λem) | ~475 nm (in Methanol)[1][2]; ~483 nm (when bound to DNA)[3] | ~525 nm[4] |
| Fluorescence Lifetime (τ) | Biexponential decay in acidic water (τ1 ≈ 1.58 ns, τ2 ≈ 18.68 ns) and ethanol (τ1 ≈ 1.73 ns, τ2 ≈ 16.59 ns)[5] | Dependent on environment; exhibits changes upon DNA intercalation. |
| Quantum Yield (Φ) | Environment-dependent. | Generally high, but influenced by factors like solvent and DNA binding. The dication form is noted for its high quantum yield.[4] |
| Solvatochromism | Exhibits pH-dependent fluorescence, with quenching in acidic environments.[1][6][7] Soluble in DMSO, DMF, and methanol.[2] | Fluorescence is influenced by solvent polarity. |
| DNA Interaction | Intercalates into DNA, with a preference for poly(dA-dT) sequences. Fluorescence lifetime decreases with the incorporation of guanosine.[1][8] | Intercalates into DNA. Fluorescence is enhanced when bound to AT-rich regions and quenched by GC-rich regions. |
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield of a fluorescent molecule is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Principle: For dilute solutions with low absorbance (typically < 0.1), the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore. By using a reference standard with a known quantum yield, the quantum yield of the unknown sample can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Step-by-Step Protocol:
-
Standard Selection: Choose a standard with a well-characterized quantum yield and with absorption and emission spectra that are in a similar range to the sample under investigation.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the unknown sample using the equation above.
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured for a large number of excitation cycles. A histogram of these time differences creates a fluorescence decay curve, from which the lifetime can be determined by fitting to an exponential decay function.
Experimental Setup:
-
Pulsed Light Source: A picosecond pulsed laser or a light-emitting diode (LED).
-
Sample Chamber: To hold the cuvette containing the sample.
-
Optics: Lenses and filters to direct and select the excitation and emission light.
-
Single-Photon Detector: A highly sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics:
-
Constant Fraction Discriminator (CFD): To generate precise timing signals from the detector pulses.
-
Time-to-Amplitude Converter (TAC): To convert the time delay between the start (from the laser) and stop (from the detector) signals into a voltage pulse.
-
Analog-to-Digital Converter (ADC) and Multichannel Analyzer (MCA): To build the histogram of arrival times.
-
DNA Intercalation Mechanism
Both quinacrine and ACMA are known to bind to DNA primarily through intercalation, a process where the planar acridine ring system inserts itself between the base pairs of the double helix. This interaction is a key aspect of their biological activity and is responsible for the significant changes observed in their fluorescence properties upon binding to DNA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine - CAS-Number 3548-09-2 - Order from Chemodex [chemodex.com]
- 3. On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Cholinesterase Activity Assays for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of cholinesterase activity is crucial for studies related to neurodegenerative diseases, pesticide exposure, and drug efficacy. This guide provides a comprehensive comparison of key methodologies for determining the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
While a specific standardized assay termed the "4-Methoxyacridine assay" for routine quantitative analysis of cholinesterase activity is not widely documented in publicly available scientific literature, various acridine derivatives have been investigated as potent cholinesterase inhibitors and fluorescent probes. For instance, 9-amino-6-chloro-2-methoxyacridine (ACMA) is a known fluorescent probe that also exhibits inhibitory activity against acetylcholinesterase.[1] It is plausible that a research-specific or proprietary assay utilizing a this compound derivative exists. However, this guide will focus on the cross-validation of well-established and commonly used cholinesterase assays for which detailed protocols and comparative data are available.
The primary methods covered in this guide include the gold-standard Ellman's colorimetric method, along with fluorescent and radiometric assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and susceptibility to interference.
Comparison of Cholinesterase Assay Methods
The selection of an appropriate assay depends on various factors, including the sample type, required sensitivity, throughput needs, and the presence of potentially interfering compounds. The following table summarizes the key characteristics of the most common cholinesterase assays.
| Assay Method | Principle | Detection | Advantages | Disadvantages |
| Ellman's Method | Enzymatic hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product (TNB).[2] | Colorimetric (Absorbance at 412 nm) | Simple, inexpensive, and widely used.[3] | Potential for interference from colored compounds and substances containing free sulfhydryl groups. The absorbance peak of hemoglobin can also interfere.[3] |
| Fluorescent Assays | Enzymatic conversion of a substrate to a fluorescent product. For example, the hydrolysis of acetylcholine to choline, which is then oxidized to produce hydrogen peroxide that reacts with a probe to generate a fluorescent signal.[4] | Fluorometric (e.g., Ex/Em = 540/590 nm) | High sensitivity, suitable for high-throughput screening.[5] | Can be more expensive than colorimetric methods and susceptible to quenching or interference from fluorescent compounds in the sample. |
| Radiometric Assays | Measures the enzymatic hydrolysis of a radiolabeled substrate, such as [3H]acetylcholine. The radiolabeled product is separated from the unreacted substrate and quantified. | Scintillation Counting | Highly sensitive and specific, considered a reference method. Not subject to color or fluorescent interference.[6] | Requires handling of radioactive materials, specialized equipment, and is not suitable for high-throughput applications. |
Experimental Protocols
Ellman's Method (Colorimetric)
This method, first described by Ellman and colleagues in 1961, remains the most widely used for measuring cholinesterase activity.[2]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7]
Experimental Workflow:
Figure 1: Workflow for the Ellman's colorimetric cholinesterase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4 or 8.0).
-
DTNB Reagent: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
Substrate Solution: Prepare a solution of acetylthiocholine iodide in deionized water.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample (e.g., diluted plasma) to each well.
-
Add 170 µL of the DTNB working solution to each well.
-
Initiate the reaction by adding 10 µL of the acetylthiocholine substrate solution to each well.[8]
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the cholinesterase activity using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at pH 8.0).
-
Fluorescent Assay
Fluorescent assays offer a highly sensitive alternative to colorimetric methods.
Principle: A common approach involves a multi-step enzymatic reaction. Acetylcholinesterase hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplite Red) to generate a highly fluorescent product (resorufin).[4] The increase in fluorescence is proportional to the cholinesterase activity.
Signaling Pathway:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Assay Kit (Fluorometric -Red) (ab138873) | Abcam [abcam.com]
- 6. Open Meter Duo: Low-Cost Instrument for Fluorimetric Determination of Cholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent probe for the detection of acetylcholinesterase inhibitors using high performance thin layer chromatography effect-directed assay in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of acetylcholinesterase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Methoxyacridine Derivatives Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Methoxyacridine derivatives as potential topoisomerase inhibitors, benchmarked against established clinical agents: Etoposide, Doxorubicin, and Camptothecin. While direct comparative studies on this compound derivatives are limited, this document synthesizes available data on related acridine compounds to offer a preliminary performance assessment. The guide details the mechanisms of action, presents available quantitative data, and provides comprehensive experimental protocols for key assays to facilitate further research and direct comparisons.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes like replication, transcription, and chromosome segregation. By introducing transient single- or double-strand breaks in the DNA, these enzymes allow for the management of supercoiling and the untangling of DNA strands. Their vital role in cell proliferation makes them a key target for anticancer therapies.
Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase I inhibitors, such as Camptothecin, which trap the enzyme-DNA covalent complex after the single-strand break, preventing the re-ligation of the DNA strand.
-
Topoisomerase II inhibitors, like Etoposide and Doxorubicin, which stabilize the covalent complex formed between the enzyme and the DNA after a double-strand break, leading to the accumulation of DNA breaks.
Acridine derivatives have been investigated as topoisomerase inhibitors, with some showing promise as catalytic inhibitors of topoisomerase II.[1] This guide focuses on the potential of this compound derivatives in this context.
Comparative Analysis of Topoisomerase Inhibitors
A direct, side-by-side comparison of this compound derivatives with Etoposide, Doxorubicin, and Camptothecin from a single study is not currently available in the public domain. The following tables present a compilation of data from various studies on acridine derivatives and the benchmark inhibitors. It is important to note that variations in experimental conditions across different studies can influence the results, and therefore, these tables should be interpreted as a preliminary guide rather than a direct comparison.
Table 1: Comparison of Topoisomerase Inhibition
| Compound | Target Topoisomerase | IC50 (µM) | Mechanism of Action |
| This compound Derivatives (Hypothetical) | Topo I / Topo II | Data not available | Data not available |
| Acridine-Thiosemicarbazone Derivatives | Topo IIα | % Inhibition at 100 µM: 74-79% (vs. Amsacrine)[2] | Inhibition of DNA relaxation[2] |
| 9-Aminoacridine Derivatives | Topo II | Catalytic inhibition[1] | Catalytic Inhibition[1] |
| Etoposide | Topo II | Data varies by study | Stabilization of the topoisomerase II-DNA cleavable complex.[2] |
| Doxorubicin | Topo II | Data varies by study | Intercalation into DNA and stabilization of the topoisomerase II-DNA cleavable complex.[2] |
| Camptothecin | Topo I | Data varies by study | Stabilization of the topoisomerase I-DNA cleavable complex. |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | HCT116 (Colon) | HepG2 (Liver) | B16-F10 (Melanoma) | NSCLC Cell Lines (EC50) |
| This compound Derivatives (Hypothetical) | Data not available | Data not available | Data not available | Data not available |
| Acridine-Thiosemicarbazone Derivative (DL-08) | 28.46[2] | 21.28[2] | 14.79[2] | Not Reported |
| 9-Aminoacridine Derivatives | Not Reported | Not Reported | Not Reported | 8.15 - 42.09[1] |
| Doxorubicin | 0.04[2] | 0.49[2] | 0.03[2] | Not Reported |
| Etoposide | Data varies by study | Data varies by study | Data varies by study | Data varies by study |
| Camptothecin | Data varies by study | Data varies by study | Data varies by study | Data varies by study |
Note: The IC50 and EC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here is for illustrative purposes and is collated from different sources.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the general signaling pathway of topoisomerase inhibition and a typical workflow for evaluating potential inhibitors.
Caption: General mechanism of topoisomerase inhibition leading to apoptosis.
Caption: Experimental workflow for evaluating topoisomerase inhibitors.
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase II to relax supercoiled DNA.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Test compounds (this compound derivatives and benchmarks) dissolved in DMSO
-
Proteinase K
-
Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide
-
TAE Buffer
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and varying concentrations of the test compound.
-
Initiate the reaction by adding human topoisomerase IIα (e.g., 1 unit).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation at 37°C for 30 minutes.
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer.
-
Visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives and benchmarks)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion and Future Directions
The available, albeit limited, data on acridine derivatives suggest their potential as topoisomerase inhibitors. However, a comprehensive and direct comparative analysis of this compound derivatives against established drugs like Etoposide, Doxorubicin, and Camptothecin is necessary to ascertain their therapeutic potential.
Future research should focus on:
-
Direct Comparative Studies: Performing the described experimental protocols with this compound derivatives and the benchmark inhibitors under identical conditions to generate reliable comparative data.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogs to understand the impact of different substitutions on their activity and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Progressing the most promising derivatives to preclinical animal models to assess their in vivo anticancer efficacy and safety profiles.
By systematically addressing these research gaps, the scientific community can fully elucidate the potential of this compound derivatives as a novel class of topoisomerase inhibitors for cancer therapy.
References
- 1. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Methoxyacridine as a Fluorescent Probe for Membrane Potential: A Comparative Guide
Introduction
The measurement of cellular membrane potential is crucial for understanding a vast array of physiological processes, from nerve impulse propagation to drug efficacy and cytotoxicity. Fluorescent probes offer a powerful, non-invasive method for monitoring these changes in real-time. This guide addresses the validation of 4-Methoxyacridine as a potential fluorescent probe for membrane potential by comparing it with established, well-validated alternative probes.
While the query focuses on this compound, a comprehensive review of scientific literature reveals a notable lack of studies validating this specific compound as a primary probe for directly measuring plasma membrane potential. Acridine derivatives, as a class, are well-known fluorophores. For instance, 9-Amino-6-chloro-2-methoxyacridine (ACMA) is utilized as a sensitive probe for pH gradients, and Acridine Orange is a nucleic acid and lysosomal stain. Some cationic acridine dyes, such as 10-nonyl acridine orange (NAO), accumulate in mitochondria in a process dependent on the mitochondrial membrane potential.[1] However, this dependency is often considered a confounding factor when using NAO to quantify other mitochondrial components like cardiolipin, rather than a direct, calibrated measure of the potential itself.[1]
Given the absence of direct validation data for this compound, this guide will provide a comparative analysis of three widely used and well-characterized membrane potential probes: DiBAC₄(3) (an anionic, slow-response probe), DiSC₃(5) (a cationic, slow-response probe), and TMRM (a cationic probe for mitochondrial membrane potential). This comparison will serve as a benchmark against which any future validation of novel probes like this compound should be assessed.
Mechanism of Action: Slow-Response Probes
Slow-response potentiometric dyes function by physically moving across the plasma membrane in response to changes in the electrical gradient.[2][3][4] Their fluorescence is environmentally sensitive, increasing significantly when bound to intracellular proteins or membranes compared to the aqueous extracellular environment.[5] This redistribution mechanism forms the basis of their utility in reporting membrane potential changes.
Caption: General mechanism of slow-response membrane potential probes.
Comparative Analysis of Validated Probes
The following table summarizes the key performance characteristics of DiBAC₄(3), DiSC₃(5), and TMRM.
| Feature | DiBAC₄(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) | DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide) | TMRM (Tetramethylrhodamine, Methyl Ester) |
| Probe Type | Anionic, Slow-Response | Cationic, Slow-Response | Cationic, Nernstian |
| Mechanism | Enters depolarized cells, binds to intracellular components, increasing fluorescence.[5] | Accumulates in hyperpolarized cells (negative inside), leading to fluorescence quenching. Depolarization causes dye release and de-quenching (increased fluorescence).[6][7] | Accumulates in negatively charged mitochondria. Depolarization leads to its release and a decrease in fluorescence.[8][9] |
| Response to Depolarization | Fluorescence Increases | Fluorescence Increases (De-quenching) | Fluorescence Decreases |
| Typical Application | Plasma membrane potential in various cell types.[10][11] | Plasma membrane potential, particularly in bacteria and non-excitable cells.[6][12] | Mitochondrial membrane potential.[13][14] |
| Excitation/Emission (nm) | ~490 / ~516 | ~622 / ~670 | ~548 / ~573 |
| Advantages | - Good signal-to-background ratio.[5] - Excluded from mitochondria, specific for plasma membrane. | - High sensitivity to changes in membrane potential.[6] | - Widely used and well-characterized for mitochondrial studies. - Low concentrations can be used in non-quenching mode.[8] |
| Disadvantages | - Slow response time (seconds to minutes). - Can be toxic to cells over long exposure periods. | - Can be toxic and may inhibit cell growth.[6] - Prone to aggregation and binding to surfaces. | - Can be sequestered by both plasma and mitochondrial membranes; requires careful controls. - Susceptible to quenching at high concentrations. |
Signaling Pathways and Probe Mechanisms
The diagrams below illustrate the specific mechanisms of action for anionic and cationic probes in response to changes in membrane potential.
Anionic Probe Mechanism (e.g., DiBAC₄(3))
Anionic dyes are negatively charged and are thus electrostatically repelled by the negative-inside resting membrane potential. When the cell depolarizes (becomes less negative inside), this electrostatic barrier is reduced, allowing the dye to enter the cell, bind to intracellular components, and fluoresce brightly.
Caption: Workflow for an anionic probe upon cell depolarization.
Cationic Probe Mechanism (e.g., DiSC₃(5))
Cationic dyes are positively charged and accumulate in cells with a negative-inside resting membrane potential. This accumulation leads to the formation of non-fluorescent aggregates (quenching). Upon depolarization, the driving force for accumulation is lost, the dye is released into the extracellular medium, aggregates dissociate, and fluorescence increases (de-quenching).
Caption: Workflow for a cationic probe upon cell depolarization.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate measurements. Below are generalized protocols for the three discussed probes. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
General Experimental Workflow
The overall workflow for a membrane potential assay is similar for most slow-response probes and involves cell preparation, dye loading, signal acquisition, and data analysis.
Caption: A generalized workflow for membrane potential assays.
Protocol 1: Membrane Potential Measurement with DiBAC₄(3)
-
Reagent Preparation : Prepare a stock solution of DiBAC₄(3) (e.g., 1 mg/mL in DMSO).[5] The working solution is typically made by diluting the stock 1:1000 to 1:4000 in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[5][15]
-
Cell Plating : Plate cells in a clear-bottom, black-walled microplate to minimize background fluorescence and allow them to adhere overnight.
-
Dye Loading : Remove the culture medium and add the DiBAC₄(3) working solution to the cells.
-
Incubation : Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[16] Do not wash the cells, as the assay depends on the equilibrium of the dye across the membrane.[16]
-
Fluorescence Measurement : Measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer with excitation/emission wavelengths around 490/516 nm.
-
Data Acquisition : Record a baseline fluorescence, then add the experimental compound (e.g., an ion channel modulator). Continue to record the fluorescence kinetically.
-
Controls : As a positive control for depolarization, use a high concentration of extracellular potassium (e.g., by adding KCl) in the presence of a potassium ionophore like valinomycin.
Protocol 2: Membrane Potential Measurement with DiSC₃(5)
-
Reagent Preparation : Prepare a stock solution of DiSC₃(5) in DMSO. The final working concentration is typically low (0.4-2 µM) to avoid excessive toxicity.[6][12]
-
Cell Preparation : Harvest and wash cells, then resuspend them in a suitable buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.4).[12]
-
Dye Loading : Add DiSC₃(5) to the cell suspension and incubate at 37°C for approximately 30 minutes, or until a stable, quenched fluorescence signal is achieved.[12]
-
Equilibration (Optional) : To calibrate the signal, the external and internal K⁺ concentrations can be equilibrated by adding a high concentration of KCl (e.g., 100-200 mM).[12]
-
Fluorescence Measurement : Use a fluorometer with excitation/emission wavelengths of approximately 622/670 nm.
-
Data Acquisition : After establishing a stable baseline, add the test compound and record the increase in fluorescence (de-quenching) over time.[17]
-
Controls : Use a membrane-permeabilizing agent like Triton X-100 or a protonophore like CCCP as a positive control for complete depolarization.[12][17]
Protocol 3: Mitochondrial Membrane Potential with TMRM
-
Reagent Preparation : Prepare a 10 mM stock solution of TMRM in DMSO. For experiments, a working solution of 20-150 nM in a phenol-red free medium is common.[8][13][18] It is critical to use low concentrations to operate in "non-quenching mode," where fluorescence intensity is directly proportional to mitochondrial accumulation.[8]
-
Cell Plating : Culture cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading : Incubate cells with the TMRM working solution for 30-45 minutes at 37°C.[9][13]
-
Washing : Gently wash the cells with a pre-warmed buffer to remove excess dye.
-
Imaging : Image the cells using a fluorescence microscope with appropriate filters (e.g., Rhodamine or TRITC).
-
Data Acquisition : Acquire baseline images, then add the stimulus. Time-lapse imaging will reveal changes in mitochondrial fluorescence.
-
Controls : Use a mitochondrial uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenyl hydrazone) as a control to induce complete mitochondrial depolarization, which should result in a rapid loss of TMRM fluorescence from the mitochondria.[9][13]
Conclusion and Future Directions
While this compound is not an established probe for membrane potential, the robust methodologies developed for dyes like DiBAC₄(3), DiSC₃(5), and TMRM provide a clear framework for the validation of any new candidate probe. For this compound or a similar acridine derivative to be validated, it would need to be systematically characterized and its performance compared against these established standards. Key validation experiments would include determining its response mechanism (e.g., Nernstian accumulation, electrochromic shift), sensitivity (fluorescence change per mV), response kinetics, toxicity, and specificity for the plasma membrane versus intracellular organelles. Until such data is available, researchers should rely on well-documented probes for reliable and reproducible measurements of membrane potential.
References
- 1. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane Potential Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drmichaellevin.org [drmichaellevin.org]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]
- 13. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 14. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. DiSC3(5) fluorescence-based membrane potential study [bio-protocol.org]
- 18. Mitochondrial membrane potential quantification using TMRM (tetramethylrhodamine) [bio-protocol.org]
comparative analysis of 4-Methoxyacridine and Hoechst dyes for cell cycle analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, accurate analysis of the cell cycle is paramount for understanding fundamental biological processes and for the development of novel therapeutics. Fluorescent dyes that stoichiometrically bind to DNA are indispensable tools for this purpose, enabling the quantification of cellular DNA content and the determination of cell cycle phase distribution by flow cytometry. This guide provides a comparative analysis of two types of DNA-binding dyes: the well-established Hoechst dyes and the less commonly utilized 4-Methoxyacridine derivatives, to aid researchers in selecting the appropriate tool for their experimental needs.
Due to the limited availability of specific data for this compound in cell cycle analysis, this guide will utilize a closely related and studied derivative, 3-amino-6-methoxy-9-(2-hydroxyethylamine) acridine (AMHA) , as a representative of the methoxyacridine class of compounds.
At a Glance: this compound (represented by AMHA) vs. Hoechst Dyes
| Feature | This compound Derivative (AMHA) | Hoechst Dyes (e.g., Hoechst 33342) |
| Primary Application | DNA staining for cell cycle analysis by flow cytometry. | DNA staining for live and fixed cell cycle analysis, fluorescence microscopy. |
| Mechanism of Action | Likely intercalates into DNA with a preference for Adenine-Thymine (A-T) rich regions. | Binds to the minor groove of DNA, with a strong preference for A-T rich regions. |
| Cell Permeability | Effective on fixed cells. Permeability in live cells not extensively documented. | Excellent permeability in live and fixed cells. |
| Toxicity | Potential for mutagenicity, as is common with DNA intercalating agents. | Low cytotoxicity at typical working concentrations, but can be toxic and affect cell cycle progression at higher concentrations or with prolonged UV exposure.[1] |
| Excitation Wavelength | Near ultraviolet. | Approximately 350 nm (UV). |
| Emission Wavelength | Green fluorescence. | Blue fluorescence (approximately 461 nm). |
| Staining of | DNA and RNA, requires RNase treatment for specific DNA analysis. | Primarily DNA. |
Mechanism of Action
Hoechst Dyes
Hoechst dyes, such as the widely used Hoechst 33342 and Hoechst 33258, are bis-benzimide derivatives that bind to the minor groove of double-stranded DNA.[2][3] This binding is non-intercalative and shows a strong preference for sequences rich in adenine and thymine (A-T). Upon binding to DNA, the fluorescence quantum yield of Hoechst dyes increases significantly, leading to a bright blue fluorescence that is proportional to the DNA content of the cell. This stoichiometric relationship allows for the clear distinction of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
This compound Derivative (AMHA)
Acridine derivatives, including AMHA, are known to interact with DNA primarily through intercalation, where the planar aromatic ring system of the molecule inserts itself between adjacent base pairs of the DNA double helix. Evidence suggests that AMHA also exhibits a preference for A-T rich regions, similar to Hoechst dyes. Its fluorescence is quenched upon the incorporation of bromodeoxyuridine (BrdU), a characteristic shared with Hoechst 33258, further indicating an interaction with A-T base pairs. For accurate DNA content analysis, treatment with RNase is necessary to eliminate fluorescence from RNA binding.
Experimental Protocols
Hoechst 33342 Staining for Live Cell Cycle Analysis
This protocol is suitable for analyzing the cell cycle distribution of living, unfixed cells.
Materials:
-
Hoechst 33342 stock solution (1 mg/mL in deionized water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with UV excitation source
Procedure:
-
Culture cells to the desired confluency.
-
Add Hoechst 33342 stock solution directly to the cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells at 37°C for 30-90 minutes, protected from light. Incubation time may need optimization.
-
For adherent cells, wash with PBS and detach using trypsin or a non-enzymatic cell dissociation solution.
-
Resuspend the cells in complete culture medium or PBS.
-
Analyze the cells on a flow cytometer using UV excitation (e.g., 350 nm) and collect the blue fluorescence emission (e.g., around 461 nm).
This compound Derivative (AMHA) Staining for Fixed Cell Cycle Analysis
This protocol is based on the published use of AMHA for cell cycle analysis in fixed cells.
Materials:
-
AMHA solution (concentration to be optimized, e.g., 10-50 µM)
-
70% Ethanol, ice-cold
-
Phosphate-buffered saline (PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer with near-UV excitation source
Procedure:
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the AMHA staining solution to the cells and incubate for a sufficient time to ensure equilibrium of staining, protected from light.
-
Analyze the cells on a flow cytometer using near-UV excitation and collect the green fluorescence emission.
Data Presentation
The performance of a DNA-binding dye for cell cycle analysis is critically evaluated by the quality of the resulting DNA content histogram. The coefficient of variation (CV) of the G0/G1 peak is a key metric, with lower CVs indicating higher resolution and more accurate data.
| Dye | Cell Type | Fixation | CV of G0/G1 Peak | Reference |
| AMHA | Not specified | Yes | ~3.5% | (Cytometry, 1997) |
| Hoechst 33342 | Various | Live or Fixed | Typically <5% | General Knowledge |
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed mechanisms of action.
Caption: Experimental workflow for live-cell cycle analysis using Hoechst 33342.
Caption: Experimental workflow for fixed-cell cycle analysis using AMHA.
Caption: Comparison of the proposed DNA binding mechanisms of Hoechst and AMHA dyes.
Conclusion
Both Hoechst dyes and the this compound derivative AMHA are valuable tools for the analysis of cellular DNA content and cell cycle distribution.
Hoechst dyes , particularly Hoechst 33342, are well-characterized, versatile, and highly effective for both live and fixed cell analysis. Their low toxicity at working concentrations and high cell permeability make them a standard choice in many laboratories. However, the requirement for a UV excitation source can be a limitation for some instruments and may induce phototoxicity in live-cell imaging experiments.
The This compound derivative, AMHA , presents a viable alternative, especially when green fluorescence is desired or when a near-UV excitation source is more accessible. Its performance in fixed cells, with a reported CV comparable to other DNA dyes, makes it suitable for endpoint cell cycle analysis. The necessity of RNase treatment to ensure DNA specificity is an additional step to consider in the experimental workflow.
The choice between these dyes will ultimately depend on the specific requirements of the experiment, including whether live or fixed cells are being analyzed, the available instrumentation, and the desired emission wavelength for multiplexing with other fluorescent probes. For routine and well-established live-cell cycle analysis, Hoechst 33342 remains a robust and reliable option. For fixed-cell analysis where a green-emitting dye is preferred, an acridine derivative like AMHA can be a suitable alternative. Further research into the properties and applications of a broader range of acridine derivatives could expand the toolkit available to researchers for detailed cell cycle investigations.
References
- 1. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Safety Operating Guide
Proper Disposal of 4-Methoxyacridine: A Procedural Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of acridine compounds, due to their potential hazards, requires stringent safety measures.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to check the glove manufacturer's specifications for compatibility with acridine compounds. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
This protocol outlines a conservative approach to the disposal of 4-Methoxyacridine, treating it as a hazardous chemical waste stream.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be designated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Acridine compounds can be reactive, and mixing with incompatible materials could lead to hazardous reactions.
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard), as determined by a comprehensive hazard assessment.
-
Accumulation: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. Follow all local and institutional regulations regarding the storage of hazardous waste.
Experimental Protocol: Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide Documentation: Be prepared to provide the EHS department with all available information on the waste stream, including the chemical name and any known or suspected hazards.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company. The most common method for the disposal of such organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.
-
Avoid Improper Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Acridine derivatives can be highly toxic to aquatic life and may have long-lasting harmful effects on the environment.[1]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This guide provides a framework for the responsible disposal of this compound. Adherence to these procedures, in conjunction with institutional and regulatory guidelines, is essential for maintaining a safe laboratory environment and protecting the ecosystem.
References
Navigating the Safe Handling of 4-Methoxyacridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methoxyacridine, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles should be worn when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an appropriate particulate filter should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles. |
Handling Procedures
Adherence to strict handling protocols is crucial to minimize risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to control airborne dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
Operational Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent paper.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood.
-
Dissolving: If preparing a solution, add the solvent to the solid in a closed container within the fume hood. Swirl gently to dissolve.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all unused this compound powder and any grossly contaminated items (e.g., weigh boats, gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
